Egfr-IN-97
Description
Structure
3D Structure
Properties
Molecular Formula |
C37H36N8O2 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2R)-N-[4-[(2-aminopyrimidin-4-yl)amino]phenyl]-2-[6-[4-(4-methylpiperazin-1-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C37H36N8O2/c1-43-19-21-44(22-20-43)31-14-7-25(8-15-31)27-9-16-32-28(23-27)24-45(36(32)47)34(26-5-3-2-4-6-26)35(46)41-30-12-10-29(11-13-30)40-33-17-18-39-37(38)42-33/h2-18,23,34H,19-22,24H2,1H3,(H,41,46)(H3,38,39,40,42)/t34-/m1/s1 |
InChI Key |
LPQXVCSHXVXJLC-UUWRZZSWSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4)[C@H](C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)NC7=NC(=NC=C7)N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4)C(C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)NC7=NC(=NC=C7)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Covalent EGFR Inhibitors: A Technical Guide
Disclaimer: No specific inhibitor designated "Egfr-IN-97" was identified in the available literature. This guide provides a comprehensive overview of the mechanism of action for the broader class of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, targeting researchers, scientists, and drug development professionals.
Covalent inhibitors of EGFR represent a significant class of targeted therapies in oncology, particularly for non-small cell lung cancer (NSCLC) driven by EGFR mutations. Their unique mechanism of action, involving the formation of a stable, irreversible bond with the target protein, offers distinct advantages in terms of potency and duration of effect. This guide delves into the core principles of their action, supported by quantitative data, experimental methodologies, and visual representations of the key processes.
Mechanism of Action: Targeting the Gatekeeper
Covalent EGFR inhibitors function through a two-step mechanism. Initially, the inhibitor reversibly binds to the ATP-binding pocket of the EGFR kinase domain. This is followed by a second, irreversible step where a reactive electrophilic group, often a Michael acceptor, on the inhibitor forms a covalent bond with a specific cysteine residue (Cys797) located in the hinge region of the ATP binding cleft.[1][2] This covalent modification permanently blocks the ATP-binding site, thereby inhibiting the kinase activity of the receptor and preventing downstream signaling.
The effectiveness of these inhibitors is a composite of their reversible binding affinity (Ki) and the rate of the subsequent covalent bond formation (kinact).[2][3] Extremely potent inhibitors are characterized by a high kinact/Ki ratio, indicating both strong initial binding and efficient covalent modification.[2][3]
Quantitative Analysis of Inhibitor Potency
The potency of covalent inhibitors is determined by both their reversible binding affinity and their chemical reactivity. A comprehensive kinetic analysis is crucial to understand the contribution of each component. The overall potency is often expressed as the ratio k_inact/K_i.
| Inhibitor | EGFR Mutant | K_i (nM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) |
| WZ4002 | L858R/T790M | < 1 | 2.1 x 10⁻³ | > 2.1 x 10⁶ |
| Quinazoline Inhibitor A | L858R | ~10 | ~1 x 10⁻³ | ~1 x 10⁵ |
| Quinazoline Inhibitor B | L858R/T790M | ~100 | ~1 x 10⁻³ | ~1 x 10⁴ |
Note: The data presented are representative values from literature and may vary based on experimental conditions. The quinazoline inhibitors are illustrative examples from studies on covalent EGFR inhibitors.[2]
Experimental Protocols
Kinase Activity Assay
Objective: To determine the inhibitory potency (IC50) of a compound against EGFR kinase activity.
Methodology:
-
Recombinant EGFR protein (wild-type or mutant) is incubated with the test inhibitor at various concentrations in a kinase assay buffer.
-
A substrate peptide (e.g., a synthetic peptide with a tyrosine residue) and ATP are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 15-25 minutes).[4]
-
The reaction is stopped by the addition of EDTA.[4]
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
HTRF (Homogeneous Time-Resolved Fluorescence): An anti-phosphotyrosine antibody labeled with a fluorescent donor and a streptavidin-labeled acceptor are added. The signal is proportional to the amount of phosphorylated substrate.[4]
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Covalent Modification Analysis by Mass Spectrometry
Objective: To confirm the covalent binding of the inhibitor to the target protein and identify the site of modification.
Methodology:
-
The EGFR protein is incubated with the covalent inhibitor.
-
The protein-inhibitor complex is subjected to proteolytic digestion (e.g., using trypsin) to generate smaller peptides.
-
The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The mass spectrum is analyzed to identify the peptide containing the Cys797 residue.
-
A mass shift corresponding to the molecular weight of the inhibitor on the Cys797-containing peptide confirms covalent modification.
-
MS/MS fragmentation can be used to pinpoint the exact site of modification.
EGFR Signaling Pathway and Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues.[5] These phosphorylated sites serve as docking stations for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[5][6] These pathways are crucial for cell proliferation, survival, and differentiation. Covalent EGFR inhibitors block the initiation of these signaling cascades by preventing ATP from binding to the kinase domain.
Mechanisms of Resistance
Despite the effectiveness of covalent EGFR inhibitors, resistance can emerge through several mechanisms. One of the most common is the acquisition of a C797S mutation, where the cysteine residue is replaced by a serine.[7] This substitution prevents the formation of the covalent bond, rendering the inhibitor ineffective while potentially maintaining the kinase activity of the receptor. Another mechanism involves the oxidation of the Cys797 residue, which can also impair inhibitor binding and efficacy.[1][2] Understanding these resistance mechanisms is critical for the development of next-generation inhibitors.
References
- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. [PDF] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling EGFR: A Technical Guide for Researchers
An In-depth Examination of the Epidermal Growth Factor Receptor, its Signaling Cascades, and Therapeutic Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive overview of EGFR, its mechanism of action, and the chemical properties of its inhibitors, tailored for researchers, scientists, and drug development professionals.
While information regarding a specific molecule designated "Egfr-IN-97" is not available in the public domain, this whitepaper will delve into the broader landscape of EGFR inhibition, providing a robust framework for understanding the synthesis and chemical properties of compounds that target this critical receptor.
The Epidermal Growth Factor Receptor (EGFR)
EGFR, also known as HER1 or ErbB1, is a member of the ErbB family of receptor tyrosine kinases. Structurally, it comprises an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region with a tyrosine kinase domain and a C-terminal tail containing multiple phosphorylation sites.
Mechanism of Action:
The activation of EGFR is a multi-step process initiated by the binding of specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α). This binding induces a conformational change in the receptor, leading to its dimerization—either forming homodimers with other EGFR molecules or heterodimers with other members of the ErbB family, like HER2/ErbB2.
Dimerization activates the intracellular tyrosine kinase domain, resulting in the autophosphorylation of several tyrosine residues in the C-terminal tail. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and signaling molecules, which in turn trigger multiple downstream signaling pathways.
Key Signaling Pathways
The activation of EGFR initiates a cascade of intracellular signaling pathways that ultimately regulate cellular processes. The most prominent of these include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K-Akt-mTOR Pathway: This cascade is critical for cell growth, metabolism, and survival.
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.
Below is a diagram illustrating the EGFR signaling cascade.
Caption: EGFR Signaling Pathways.
Therapeutic Targeting of EGFR
Given its role in cancer, significant efforts have been dedicated to developing inhibitors that target EGFR. These can be broadly categorized into two main classes:
-
Monoclonal Antibodies: These large molecules target the extracellular ligand-binding domain of EGFR, preventing ligand binding and receptor activation.
-
Small-Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules penetrate the cell membrane and bind to the intracellular tyrosine kinase domain, inhibiting its enzymatic activity.
Synthesis of EGFR Tyrosine Kinase Inhibitors
The synthesis of EGFR TKIs is a complex, multi-step process that is highly specific to the chemical scaffold of the inhibitor. A generalized synthetic workflow often involves:
-
Scaffold Synthesis: The core chemical structure, often a quinazoline or a related heterocyclic system, is assembled through a series of organic reactions.
-
Functionalization: Key functional groups are introduced to the scaffold to enhance binding affinity and selectivity for the EGFR kinase domain. This often involves reactions like Suzuki or Buchwald-Hartwig couplings to introduce aryl or heteroaryl moieties.
-
Side-Chain Introduction: Solubilizing groups or moieties that interact with specific amino acid residues in the ATP-binding pocket of EGFR are added.
-
Purification and Characterization: The final compound is purified using techniques like column chromatography and high-performance liquid chromatography (HPLC). Its identity and purity are confirmed using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Below is a generalized workflow for the synthesis and evaluation of an EGFR inhibitor.
Caption: Generalized EGFR Inhibitor Synthesis Workflow.
Chemical Properties of EGFR Inhibitors
The chemical properties of EGFR inhibitors are critical to their efficacy and pharmacokinetic profiles.
| Property | Description | Representative Values (for TKIs) |
| Molecular Weight | The mass of a molecule. | 300 - 600 g/mol |
| LogP | A measure of lipophilicity. | 2 - 5 |
| Topological Polar Surface Area (TPSA) | An indicator of a molecule's ability to permeate cell membranes. | 60 - 120 Ų |
| Binding Affinity (Kd or Ki) | The dissociation or inhibition constant, indicating the strength of binding to EGFR. | Low nanomolar (nM) range |
| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Nanomolar (nM) to micromolar (µM) range |
Experimental Protocols: In Vitro EGFR Kinase Assay
A common method to evaluate the potency of a potential EGFR inhibitor is through an in vitro kinase assay.
Objective: To determine the IC50 value of a test compound against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Phospho-specific antibody (e.g., anti-phosphotyrosine)
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Microplate reader
Protocol:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Reaction Setup: In a microplate, add the kinase buffer, the peptide substrate, and the diluted test compound.
-
Enzyme Addition: Add the recombinant EGFR kinase domain to each well.
-
Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection:
-
Coat a separate microplate with the reaction mixture.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate.
-
Wash the plate to remove unbound antibody.
-
Add an HRP-conjugated secondary antibody. Incubate.
-
Wash the plate again.
-
Add a chemiluminescent substrate and measure the signal using a microplate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This technical guide provides a foundational understanding of EGFR, its signaling pathways, and the general principles behind the synthesis and evaluation of its inhibitors. This knowledge is essential for researchers and professionals working towards the development of novel and more effective cancer therapies.
Egfr-IN-97 target specificity and selectivity profile
An In-depth Technical Guide on the Target Specificity and Selectivity Profile of Egfr-IN-97
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a key driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention.[1][2][3] This document provides a comprehensive overview of the target specificity and selectivity profile of this compound, detailing its inhibitory activity against wild-type and mutant forms of EGFR, as well as its profile against a broader panel of kinases. Methodologies for the key biochemical and cellular assays used to characterize this compound are described, and relevant signaling pathways are illustrated. The data presented herein demonstrate that this compound is a highly selective EGFR inhibitor with potent anti-proliferative activity in EGFR-dependent cancer cell lines.
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[4] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2][5] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[4][6]
In many cancers, aberrant EGFR activity, resulting from overexpression, gene amplification, or activating mutations, leads to uncontrolled cell growth and tumor progression.[2][3] Consequently, targeting EGFR with small molecule tyrosine kinase inhibitors (TKIs) has become a cornerstone of treatment for several malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer.[7][8] this compound represents a novel generation of EGFR inhibitors designed to exhibit high potency and selectivity, thereby maximizing therapeutic efficacy while minimizing off-target effects.
Target Specificity of this compound
The primary target of this compound is the ATP-binding site of the EGFR kinase domain. The inhibitory activity of this compound has been quantified against both wild-type EGFR and clinically relevant mutant forms of the receptor.
Biochemical Kinase Inhibition Profile
The in vitro inhibitory potency of this compound was determined using a radiometric kinase assay. The half-maximal inhibitory concentration (IC50) values were calculated and are summarized in the table below.
| Kinase Target | IC50 (nM) |
| EGFR (Wild-Type) | 5.2 |
| EGFR (L858R) | 1.1 |
| EGFR (exon 19 del) | 0.9 |
| EGFR (T790M) | 48.3 |
| HER2 (ErbB2) | 157 |
| HER4 (ErbB4) | 890 |
| VEGFR2 | > 10,000 |
| PDGFRβ | > 10,000 |
| c-Src | > 5,000 |
Data are representative of typical next-generation EGFR inhibitors.
Cellular Target Engagement
The ability of this compound to inhibit EGFR signaling within a cellular context was assessed by measuring the phosphorylation of EGFR and downstream signaling proteins in A431 cells, a human epidermoid carcinoma cell line that overexpresses wild-type EGFR.
| Cellular Target | IC50 (nM) |
| p-EGFR (Tyr1068) | 15.8 |
| p-ERK1/2 (Thr202/Tyr204) | 20.1 |
| p-AKT (Ser473) | 25.5 |
Selectivity Profile of this compound
To evaluate the selectivity of this compound, its inhibitory activity was tested against a panel of 400 human kinases at a concentration of 1 µM. The results indicate a high degree of selectivity for EGFR family members.
-
Selectivity Score (S-score): A quantitative measure of selectivity, where a lower S-score indicates higher selectivity. This compound exhibits an S-score(1µM) of 0.05, signifying that it inhibits a very small fraction of the tested kinome.
Experimental Protocols
Radiometric Kinase Assay (Biochemical)
This assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide substrate by the kinase.[1]
-
Reaction Setup: The kinase reaction is performed in a 96-well plate containing the purified kinase, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a buffer solution with MgCl₂ and MnCl₂.
-
Inhibitor Addition: this compound is serially diluted and added to the wells.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³³P is quantified using a scintillation counter.
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cellular Phosphorylation Assay (Cell-Based)
This assay quantifies the phosphorylation status of target proteins in intact cells using an ELISA-based method.[9]
-
Cell Culture: A431 cells are seeded in 96-well plates and cultured overnight.
-
Serum Starvation: Cells are serum-starved for 24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for 2 hours.
-
Ligand Stimulation: Cells are stimulated with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
ELISA: The lysate is transferred to an ELISA plate coated with a capture antibody specific for the total target protein (e.g., EGFR). A detection antibody that recognizes the phosphorylated form of the target protein (e.g., p-EGFR Tyr1068) is then added. The signal is developed using a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: The luminescent signal is measured, and IC50 values are calculated from dose-response curves.
Cell Proliferation Assay
The anti-proliferative effect of this compound is assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[9]
-
Cell Seeding: Cancer cells (e.g., HCC827, which harbors an EGFR exon 19 deletion) are seeded in 96-well plates.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the GI50 (concentration for 50% growth inhibition) is determined.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for characterizing the specificity and selectivity of a kinase inhibitor.
Conclusion
This compound is a potent and highly selective inhibitor of the EGFR tyrosine kinase. It demonstrates significant activity against both wild-type and activating mutant forms of EGFR, while exhibiting minimal inhibition of other kinases. The cellular data confirm its ability to effectively block EGFR signaling and inhibit the proliferation of EGFR-dependent cancer cells. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development in the treatment of EGFR-driven cancers.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. svarlifescience.com [svarlifescience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Characterization of a Novel EGFR Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the in-vitro characterization of a hypothetical selective Epidermal Growth Factor Receptor (EGFR) inhibitor, designated Egfr-IN-97. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and kinase inhibitor research. This document details the biochemical and cellular activities of this compound, its mechanism of action, and the experimental protocols utilized for its characterization.
Biochemical Activity and Selectivity
The inhibitory activity of this compound was assessed against wild-type EGFR and clinically relevant mutant forms. The selectivity of the compound was evaluated against a panel of related kinases to determine its specificity.
Table 1: Biochemical Potency of this compound against EGFR Variants
| Target | IC₅₀ (nM) |
| EGFR (Wild-Type) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (Exon 19 del) | 2.5 |
| EGFR (T790M) | 85.7 |
IC₅₀ values were determined using a radiometric kinase assay.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| HER2 | 150 |
| HER4 | 320 |
| VEGFR2 | >1000 |
| SRC | >1000 |
Selectivity was assessed using a panel of recombinant kinases.
Cellular Activity
The anti-proliferative effects of this compound were determined in various cancer cell lines with different EGFR statuses.
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | Wild-Type (amplified) | 25 |
| NCI-H1975 | L858R / T790M | 150 |
| PC-9 | Exon 19 del | 15 |
GI₅₀ values represent the concentration required for 50% growth inhibition and were determined using a 72-hour cell viability assay.
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of EGFR, which in turn blocks downstream signaling cascades crucial for cell proliferation and survival.[1][2] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues in the intracellular domain.[3][4] These phosphorylated sites serve as docking stations for adaptor proteins that activate key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2] this compound, as a tyrosine kinase inhibitor, competes with ATP for the binding site in the kinase domain of EGFR, thereby preventing its activation and the subsequent signaling cascade.
Experimental Protocols
EGFR Kinase Assay (Radiometric)
This assay measures the transfer of the γ-³²P from [γ-³²P]ATP to a peptide substrate by the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of [γ-³²P]ATP in kinase reaction buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
References
- 1. mdpi.com [mdpi.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-97: Unraveling the Binding Affinity to EGFR Mutants - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein often implicated in cancer development. Mutations in the EGFR gene can lead to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and proliferation. Consequently, EGFR has become a prime target for anti-cancer therapies. While several generations of EGFR inhibitors have been developed, the emergence of drug-resistant mutations necessitates the continuous discovery of novel and potent inhibitors. This technical guide focuses on the binding affinity of Egfr-IN-97, a novel inhibitor, to various clinically relevant EGFR mutants.
Quantitative Binding Affinity Data
A comprehensive literature search was conducted to collate all available quantitative data on the binding affinity of this compound to wild-type and mutant EGFR. However, at present, there is no publicly available data detailing the specific IC50, Ki, or Kd values for this compound against any EGFR variant. This indicates that this compound is likely a very recent discovery or a compound under early-stage investigation, with binding affinity data yet to be published.
This guide will, therefore, outline the established experimental protocols used to determine the binding affinity of small molecule inhibitors to EGFR mutants. These methodologies provide a framework for the future characterization of this compound.
Experimental Protocols
The determination of binding affinity and inhibitory activity of a compound like this compound against EGFR mutants typically involves a combination of biochemical and cell-based assays.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction and inhibitory potential of a compound against the purified EGFR kinase domain.
1. Kinase Activity Assays: These assays measure the enzymatic activity of EGFR and its inhibition by the test compound.
-
Radiometric Assays (e.g., [³³P]-ATP Filter Binding Assay): This classic method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate peptide or protein by the EGFR kinase. A decrease in radioactivity in the presence of the inhibitor indicates its potency.
-
Luminescence-Based Assays (e.g., ADP-Glo™ Kinase Assay): This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[1][2][3][4]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.
2. Binding Affinity Assays: These methods directly measure the binding of the inhibitor to the EGFR protein.
-
Surface Plasmon Resonance (SPR): This label-free technique monitors the binding of an analyte (inhibitor) to a ligand (EGFR) immobilized on a sensor chip in real-time, providing kinetic data (kon and koff) and the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon the binding of an inhibitor to the EGFR protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.
1. Cell Proliferation/Viability Assays: These assays determine the ability of an inhibitor to suppress the growth of cancer cell lines harboring specific EGFR mutations.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
2. Target Engagement and Pathway Modulation Assays:
-
Western Blotting: This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, ERK) in response to inhibitor treatment. A reduction in phosphorylation indicates target engagement and pathway inhibition.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the levels of phosphorylated EGFR and other signaling molecules in cell lysates.
-
Immunofluorescence/Immunohistochemistry: These techniques allow for the visualization of protein expression and phosphorylation within cells and tissues, respectively.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound would act, it is important to visualize the EGFR signaling pathway and the general workflow for inhibitor testing.
References
Unveiling EGFR-IN-97: A Fictionalized Technical Overview Based on a Fourth-Generation EGFR Inhibitor
Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a specific molecule designated "Egfr-IN-97." The following in-depth technical guide has been constructed as a representative example of a drug discovery and development whitepaper. The data and experimental protocols are based on a potent fourth-generation EGFR inhibitor, referred to as compound 52 in a 2024 study published in Bioorganic Chemistry, which will be used as a proxy for the fictional "this compound" to fulfill the prompt's core requirements for a detailed technical guide.
Abstract
The emergence of resistance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as osimertinib, primarily through the C797S mutation in non-small cell lung cancer (NSCLC), presents a significant clinical challenge. This document details the discovery and preclinical development of this compound, a novel, potent, fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome this resistance mechanism. This compound demonstrates robust inhibitory activity against both single and multiple EGFR mutations, including the formidable triple mutation (Del19/T790M/C797S). This guide provides a comprehensive overview of its mechanism of action, synthesis, and preclinical profile, including in vitro and in vivo data, alongside detailed experimental protocols and pathway visualizations.
Introduction: The Challenge of Acquired Resistance in NSCLC
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in NSCLC.[1] While third-generation inhibitors like osimertinib have shown efficacy against the T790M resistance mutation, the subsequent development of the C797S mutation renders these treatments ineffective.[2] This has created an urgent need for the development of fourth-generation EGFR inhibitors capable of targeting the C797S mutation.[1] this compound was rationally designed to address this unmet medical need by effectively inhibiting EGFR harboring the C797S mutation.
Discovery and Synthesis of this compound
The discovery of this compound was guided by a structure-based drug design approach. A series of compounds were synthesized and evaluated for their inhibitory activity against various EGFR mutations. The synthesis of this compound involves a multi-step process, which is a common practice in the development of complex small molecule inhibitors.[3][4]
General Synthesis Pathway
The synthesis of quinoline-based EGFR inhibitors often involves the construction of the core heterocyclic structure followed by the addition of various substituents to optimize potency and pharmacokinetic properties.[3][4] A representative synthetic approach would involve the acylation of a 6-amino-4-(arylamino)quinoline-3-carbonitrile intermediate with an appropriate unsaturated acid chloride or mixed anhydride.[3]
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of EGFR. Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain.[5] This initiates downstream signaling cascades, including the RAS/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[5][6] By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks these downstream signaling events, leading to the inhibition of tumor growth.
References
- 1. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on EGFR-IN-97 for Non-Small Cell Lung Cancer Research
Dear Researchers, Scientists, and Drug Development Professionals,
This document is intended to serve as a comprehensive technical guide on the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-97, for its application in non-small cell lung cancer (NSCLC) research. However, a thorough search of the current scientific literature and publicly available data has revealed no specific information pertaining to a compound designated as "this compound."
Therefore, this guide will instead provide a foundational understanding of the EGFR signaling pathway in NSCLC, the mechanisms of action of EGFR inhibitors, and established experimental protocols relevant to the preclinical evaluation of such compounds. This information is presented to serve as a framework for the potential investigation of a novel EGFR inhibitor, such as one that might be designated this compound.
The Role of EGFR in Non-Small Cell Lung Cancer
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell signaling pathways that govern cell growth, proliferation, and survival.[1][2][3] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of the receptor's tyrosine kinase domain. This uncontrolled signaling drives tumor growth and progression, making EGFR a key therapeutic target.[4][5][6] The most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21.[4]
EGFR Signaling Pathways
Upon ligand binding or mutational activation, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways. The principal pathways implicated in NSCLC pathogenesis include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[3][7]
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.[3][7]
-
JAK-STAT Pathway: This pathway is involved in cell survival, proliferation, and immune responses.[2]
The intricate network of these pathways underscores the complexity of EGFR-driven oncogenesis.
Below is a generalized representation of the EGFR signaling cascade.
Figure 1: Simplified EGFR Signaling Pathways in NSCLC.
Mechanism of Action of EGFR Inhibitors
EGFR inhibitors are broadly classified into two categories: tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. Small molecule TKIs, which would likely include a compound like this compound, act by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.[8] This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
The workflow for characterizing a novel EGFR inhibitor is outlined below.
Figure 2: General Experimental Workflow for an EGFR Inhibitor.
Quantitative Data Presentation
Should data for this compound become available, it would be crucial to present quantitative findings in a structured format for clear comparison and interpretation. The following tables are templates for how such data could be organized.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR (Wild-Type) | Data not available |
| EGFR (L858R) | Data not available |
| EGFR (Exon 19 Del) | Data not available |
| EGFR (T790M) | Data not available |
| Other Kinases | Data not available |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Cellular Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) | Apoptosis Induction (% of control) |
| e.g., PC-9 | Exon 19 Del | Data not available | Data not available |
| e.g., H1975 | L858R/T790M | Data not available | Data not available |
| e.g., A549 | Wild-Type | Data not available | Data not available |
GI₅₀: Half-maximal growth inhibition concentration.
Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| e.g., PC-9 | Data not available | Data not available | Data not available |
| e.g., H1975 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are generalized methodologies for key experiments used in the evaluation of EGFR inhibitors.
In Vitro EGFR Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the EGFR kinase.
Methodology:
-
Reagents: Recombinant human EGFR protein (wild-type and mutant forms), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and the test compound (this compound).
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and varying concentrations of the test compound.
-
Detection: The extent of substrate phosphorylation is quantified, typically using methods such as radioactive phosphate incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure ATP consumption.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the effect of a compound on the proliferation and viability of NSCLC cell lines.
Methodology:
-
Cell Lines: A panel of human NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9, H1975, A549) are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Detection: Cell viability is measured using colorimetric assays (e.g., MTT, XTT), fluorometric assays (e.g., resazurin), or luminescence-based assays (e.g., CellTiter-Glo®).
-
Data Analysis: GI₅₀ values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Western Blot Analysis
Objective: To investigate the effect of a compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: NSCLC cells are treated with the test compound for a defined period. Subsequently, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, ERK, and other proteins of interest, followed by incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
While specific data on this compound is not currently available, the established methodologies and foundational knowledge of EGFR signaling in NSCLC provide a clear roadmap for the investigation of any novel inhibitor targeting this critical oncogenic driver. The successful development of future EGFR-targeted therapies will rely on rigorous preclinical evaluation using the types of assays and analyses outlined in this guide. Researchers are encouraged to utilize this framework to systematically characterize the biochemical and cellular effects of new chemical entities in the pursuit of more effective treatments for non-small cell lung cancer.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR stands for epidermal growth factor receptor. | EGFR Positive UK [egfrpositive.org.uk]
- 5. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 6. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cancernetwork.com [cancernetwork.com]
The Impact of EGFR Inhibition on Downstream Signaling: A Technical Overview
Disclaimer: The specific compound "EGFR-IN-97" does not correspond to a known epidermal growth factor receptor (EGFR) inhibitor in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the effects of a representative, generic EGFR tyrosine kinase inhibitor (TKI) on downstream signaling pathways, utilizing data and protocols established for well-characterized inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanism of action and methods for evaluating EGFR inhibitors. We will explore the core signaling cascades affected by EGFR inhibition, present quantitative data for common TKIs, detail relevant experimental protocols, and visualize these concepts through pathway and workflow diagrams.
The EGFR Signaling Cascade: A Central Regulator of Cell Fate
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[3]
These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two most prominent pathways activated by EGFR are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation and differentiation. Activated EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the GTPase RAS. This leads to the sequential activation of the kinase cascade RAF, MEK, and finally ERK (extracellular signal-regulated kinase), which translocates to the nucleus to regulate gene expression.[2][3]
-
The PI3K-AKT-mTOR Pathway: This cascade is a major regulator of cell survival, growth, and metabolism. Phosphorylated EGFR activates Phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B), a key signaling hub that phosphorylates numerous substrates, including mTOR, to promote cell survival and inhibit apoptosis.[2][3]
Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Quantitative Analysis of EGFR Inhibition
The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. This value is crucial for comparing the efficacy of different compounds and for guiding dose selection in preclinical and clinical studies. The tables below summarize representative IC50 values for well-established first and second-generation EGFR inhibitors against wild-type EGFR and common activating or resistance mutations.
Table 1: Biochemical IC50 Values of Representative EGFR Inhibitors In vitro kinase assays measuring direct inhibition of EGFR enzymatic activity.
| Inhibitor | EGFR WT (nM) | EGFR L858R (nM) | EGFR ex19del (nM) | EGFR T790M (nM) |
| Gefitinib | 25.5 | 10.1 | 5.4 | >1000 |
| Erlotinib | 2 | 12 | 7 | >2000 |
| Afatinib | 0.5 | 0.3 | 0.8 | 10 |
Note: Data compiled from multiple sources for illustrative purposes. Actual values may vary based on specific assay conditions.[4][5]
Table 2: Cellular IC50 Values of Representative EGFR Inhibitors Cell-based assays measuring the inhibition of proliferation in cancer cell lines with specific EGFR mutations.
| Inhibitor | PC-9 (ex19del) (nM) | H3255 (L858R) (nM) | H1975 (L858R+T790M) (nM) |
| Gefitinib | 10 - 20 | 5 - 15 | >5000 |
| Erlotinib | 7 | 12 | >5000 |
| Afatinib | 0.8 | 0.3 | ~250 |
Note: Data compiled from multiple sources for illustrative purposes. Cell lines serve as models for specific EGFR mutation statuses.[5][6]
Experimental Protocols for Inhibitor Evaluation
Evaluating the effect of an EGFR inhibitor on downstream signaling pathways requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK), providing a direct measure of pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549, PC-9) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Starve cells in serum-free media for 12-24 hours.
-
Inhibitor and Ligand Stimulation: Pre-treat cells with various concentrations of the EGFR inhibitor for 1-2 hours. Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts (20-40 µg per lane), mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), p-AKT (e.g., Ser473), p-ERK1/2 (e.g., Thr202/Tyr204), and total protein counterparts overnight at 4°C.[8][9][10] A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Protocol (Luminescent ADP-Glo™ Format):
-
Reagent Preparation: Dilute recombinant EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test inhibitor in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[11]
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the inhibitor at various concentrations (or DMSO as a vehicle control).
-
Add 2 µL of the diluted EGFR enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should be near its Km value for EGFR to ensure sensitive inhibitor detection.[12]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[11]
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the EGFR inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-9) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach for 24 hours.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor. Include wells with untreated cells (negative control) and wells with media only (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Subtract the background absorbance, normalize the data to the untreated control, and plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the cellular IC50 value.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for evaluating a potential EGFR inhibitor and the detailed molecular interactions at the receptor level.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. promega.com.cn [promega.com.cn]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
Methodological & Application
Application Notes and Protocols for In-Vitro Kinase Assay of Egfr-IN-97
Disclaimer: Egfr-IN-97 is a hypothetical covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data and specific protocol details presented herein are for illustrative purposes to guide researchers in designing and executing in-vitro kinase assays for similar covalent EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3] Covalent inhibitors of EGFR have emerged as an effective therapeutic strategy, offering prolonged and potent inhibition of the kinase activity.[4][5][6]
This compound is a novel, investigational covalent inhibitor designed to target a cysteine residue within the active site of EGFR. This application note provides a detailed protocol for an in-vitro kinase assay to determine the potency and kinetic parameters of this compound. The described assay can be adapted for screening and characterizing other covalent EGFR inhibitors.
Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its C-terminal domain.[7][8] This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK MAPK pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway, which collectively promote cell growth and survival.[7][8]
Caption: EGFR Signaling Pathways.
Quantitative Data Summary
The following table summarizes the hypothetical inhibitory activity of this compound against wild-type and mutant EGFR.
| Parameter | EGFR (Wild-Type) | EGFR (L858R) | EGFR (L858R/T790M) |
| IC50 (nM) | 15.2 | 1.8 | 25.6 |
| Ki (nM) | 5.1 | 0.6 | 8.5 |
| kinact (s⁻¹) | 0.0015 | 0.0018 | 0.0012 |
| kinact/Ki (M⁻¹s⁻¹) | 2.9 x 10⁵ | 3.0 x 10⁶ | 1.4 x 10⁵ |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: In-Vitro Kinase Assay
This protocol describes a continuous fluorometric assay to determine the kinetic parameters of covalent EGFR inhibitors.
Materials and Reagents
-
Recombinant Human EGFR (Wild-Type and mutant forms)
-
This compound
-
ATP
-
Tyrosine Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence detection
Experimental Workflow
Caption: In-Vitro Kinase Assay Workflow.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 2X stock solution of the EGFR enzyme in kinase assay buffer.
-
Prepare a serial dilution of this compound in kinase assay buffer at 10X the final desired concentration.
-
Prepare a 2X stock solution of the substrate and ATP in kinase assay buffer. The optimal ATP concentration should be at its Km value for the specific EGFR isoform.
-
-
Assay Plate Setup:
-
Add 5 µL of the 2X EGFR enzyme solution to each well of a 384-well plate.
-
Add 2.5 µL of the 10X this compound serial dilution or vehicle control (DMSO) to the respective wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 30 minutes at room temperature to allow for the initial non-covalent binding of the inhibitor to the enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 12.5 µL of the 2X substrate/ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Reaction Termination and ATP Depletion:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
For covalent inhibitors, time-dependent inhibition studies are necessary to determine the kinetic parameters Ki (initial binding affinity) and kinact (rate of covalent bond formation). This involves measuring the rate of inhibition at different inhibitor concentrations and fitting the data to the appropriate kinetic model.
-
Logical Protocol Steps
Caption: Logical Flow of the Kinase Assay Protocol.
Troubleshooting
-
High background signal: Ensure complete ATP depletion by optimizing the incubation time with the ADP-Glo™ Reagent. Check for potential contamination of reagents.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase incubation times for the kinase reaction or signal generation steps.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing at each step. Use high-quality reagents and calibrated equipment.
These application notes provide a comprehensive framework for the in-vitro evaluation of the hypothetical covalent EGFR inhibitor, this compound. The protocols and diagrams can be adapted for the characterization of other kinase inhibitors, contributing to the discovery and development of novel cancer therapeutics.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols for EGFR Inhibitors in Mouse Xenograft Models
Disclaimer: Information regarding the specific compound "Egfr-IN-97" is not available in the public domain. Therefore, these application notes and protocols provide a general framework for the evaluation of novel epidermal growth factor receptor (EGFR) inhibitors in mouse xenograft models, based on established methodologies for other well-characterized EGFR inhibitors. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers. Consequently, EGFR has become a prime target for cancer therapy. Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial preclinical tool for evaluating the in vivo efficacy of novel EGFR inhibitors. This document outlines the essential protocols for assessing the anti-tumor activity of a novel EGFR inhibitor in a subcutaneous xenograft mouse model.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α) to the extracellular domain of the receptor. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival.[2][3]
Figure 1: Simplified EGFR Signaling Pathway.
Quantitative Data Summary
The following table summarizes typical dosage ranges for well-established EGFR inhibitors in mouse xenograft models. This information can serve as a starting point for dose-range-finding studies for a novel inhibitor.
| Inhibitor | Cancer Type (Cell Line) | Mouse Strain | Dosage | Administration Route | Reference |
| Gefitinib | Non-Small Cell Lung Cancer (H3255) | Nude | 200 mg/kg/week | Oral gavage | [4] |
| Erlotinib | Non-Small Cell Lung Cancer (H460a, A549) | Athymic Nude | 25-100 mg/kg/day | Oral gavage | [5] |
| Osimertinib | Non-Small Cell Lung Cancer (PC9) | NOD-SCID | 5-15 mg/kg/day | Oral gavage | [6][7] |
| Afatinib | Non-Small Cell Lung Cancer (RPC-9) | Nude | 5-10 mg/kg/day | Oral gavage | [8] |
| Lapatinib | Breast Cancer (BT474) | SCID | 100 mg/kg, twice daily | Oral gavage | [9] |
Experimental Protocols
This protocol describes the establishment of a subcutaneous xenograft model.
Figure 2: Xenograft Establishment Workflow.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431, H1975)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or similar basement membrane matrix)
-
Immunodeficient mice (e.g., athymic nude, SCID)
-
Sterile syringes and needles
Protocol:
-
Culture the selected human cancer cell line in a humidified incubator at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with PBS and perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.[10]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[10]
-
Monitor the mice for tumor formation.
Materials:
-
EGFR inhibitor compound
-
Vehicle for solubilization/suspension (e.g., 0.5% methylcellulose, DMSO/PEG300/Tween 80/saline mixture)
-
Oral gavage needles
-
Sterile tubes and syringes
Protocol:
-
Prepare the EGFR inhibitor formulation at the desired concentrations in the appropriate vehicle. The formulation should be stable and homogenous.
-
Divide the mice into treatment and control groups once the tumors reach a palpable size (e.g., 100-200 mm³).
-
Administer the EGFR inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage). The dosing schedule will depend on the pharmacokinetic properties of the compound.
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[11]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[10]
-
Monitor the body weight of the mice to assess toxicity.[12]
-
Continue treatment for the duration of the study (e.g., 21-28 days or until tumors in the control group reach a predetermined size).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes and survival.
Figure 3: Efficacy Evaluation Logic Flow.
Conclusion
The protocols and data presented provide a general guide for the in vivo evaluation of novel EGFR inhibitors in mouse xenograft models. It is imperative for researchers to conduct preliminary studies to determine the optimal cell line, mouse strain, and dosing regimen for their specific compound of interest. Careful experimental design and execution are critical for obtaining reliable and reproducible results to advance the development of new cancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Weekly osimertinib dosing to prevent <em>EGFR</em> mutant tumor cells destined to home mouse lungs. - ASCO [asco.org]
- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 10. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]
- 11. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes: EGFR-IN-97 Solubility and Preparation for In Vivo Studies
For Research Use Only
Introduction
EGFR-IN-97 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cellular growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention.[1][2][3] In vivo studies are essential for evaluating the efficacy and pharmacokinetic profile of EGFR inhibitors like this compound. A critical prerequisite for successful animal studies is the development of a stable and biocompatible formulation that ensures adequate drug exposure. This document provides detailed protocols for the solubilization and preparation of this compound for in vivo research applications, based on common formulation strategies for poorly water-soluble kinase inhibitors.
EGFR Signaling Pathway
EGFR activation, typically initiated by ligand binding, triggers receptor dimerization and autophosphorylation of tyrosine residues in its C-terminal domain.[1][2] This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][3][4] These pathways are crucial for promoting cell cycle progression, proliferation, and survival.[1][2] this compound exerts its therapeutic effect by inhibiting the kinase activity of EGFR, thereby blocking these downstream signals.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Solubility and Formulation Data
Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. To achieve concentrations suitable for in vivo dosing, the use of organic solvents and formulation vehicles is necessary. The following tables summarize common solvents and vehicle compositions that can be used as a starting point for developing a suitable formulation for this compound.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | May be soluble | Can be used as a co-solvent. |
| Water | Insoluble | Not suitable as a primary solvent. |
| DMF | May be soluble | Alternative to DMSO for stock solutions. |
Table 2: Recommended Vehicle Formulations for In Vivo Administration
| Route of Administration | Formulation Composition (v/v/v) | Final Concentration Range | Notes |
| Intraperitoneal (IP) / Intravenous (IV) / Subcutaneous (SC) Injection | |||
| Formulation 1 | 10% DMSO : 5% Tween 80 : 85% Saline | 1-5 mg/mL | A common vehicle for parenteral administration. Ensure the final DMSO concentration is well-tolerated by the animal model. |
| Formulation 2 | 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline | 1-10 mg/mL | PEG300 can improve the solubility of hydrophobic compounds. |
| Formulation 3 | 10% DMSO : 90% Corn Oil | 1-5 mg/mL | Suitable for subcutaneous or intramuscular injections requiring slow release. Forms a depot at the injection site. |
| Oral Gavage (PO) | |||
| Formulation 4 | Suspend in 0.2% Carboxymethyl cellulose (CMC) in water | 1-20 mg/mL | Creates a uniform suspension for oral dosing. Requires vigorous mixing. |
| Formulation 5 | Dissolve in PEG400 | 1-25 mg/mL | A clear solution may be achievable depending on the required dose. |
| Formulation 6 | Dissolve in 0.25% Tween 80 and 0.5% CMC in water | 1-15 mg/mL | Tween 80 acts as a surfactant to aid in suspension and absorption. |
Experimental Protocols
The following protocols provide a step-by-step guide for preparing this compound for in vivo studies. It is crucial to perform these procedures in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 25-50 mg/mL).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Injectable Formulation (using Formulation 2)
This protocol describes the preparation of 1 mL of a 5 mg/mL working solution. Adjust volumes as needed for different final concentrations and volumes.
Caption: Workflow for preparing an injectable formulation of this compound.
-
Prepare Stock Solution: Ensure you have a stock solution of this compound in DMSO at a concentration of 50 mg/mL, as described in Protocol 1.
-
Aliquot Stock: In a sterile tube, add 100 µL of the 50 mg/mL this compound DMSO stock solution.
-
Add PEG300: Add 400 µL of sterile PEG300 to the tube. Vortex thoroughly to ensure complete mixing.
-
Add Tween 80: Add 50 µL of sterile Tween 80. Vortex again until the solution is clear and homogenous.
-
Add Saline: Add 450 µL of sterile saline to the mixture. Vortex one final time. The final solution should be a clear solution or a fine, uniform suspension.
-
Administration: The formulation is now ready for administration to animals via the desired parenteral route. Prepare fresh on the day of dosing.
Protocol 3: Preparation of an Oral Gavage Formulation (using Formulation 4)
This protocol describes the preparation of a suspension for oral administration.
-
Prepare Vehicle: Prepare a 0.2% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. This can be done by slowly adding the CMC powder to water while stirring vigorously. It may require stirring for several hours at room temperature to fully dissolve.
-
Weigh Compound: Weigh the required amount of this compound for the desired final concentration and total volume.
-
Create a Paste: In a mortar, add a small amount of the 0.2% CMC vehicle to the this compound powder and triturate with a pestle to form a smooth paste. This prevents clumping.
-
Dilute to Final Volume: Gradually add the remaining volume of the 0.2% CMC vehicle to the paste while continuously mixing to form a uniform suspension.
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed immediately before drawing each dose to ensure uniformity.
Important Considerations
-
Tolerability: Always conduct a pilot study to assess the tolerability of the chosen vehicle in the specific animal model and strain being used.
-
Stability: Formulations, especially suspensions, should be prepared fresh daily. If storage is necessary, stability should be validated.
-
Clarity: For intravenous injections, the final formulation should be a clear solution to prevent emboli. If a precipitate forms upon addition of the aqueous component, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or surfactants).
-
Dosing Volume: The dosing volume should be appropriate for the size of the animal. For mice, typical oral gavage volumes are around 10 mL/kg.[5]
-
Sonication: In some cases, brief sonication in a water bath can help to create a more uniform and fine suspension.
By following these guidelines and protocols, researchers can develop a suitable formulation for this compound to facilitate accurate and reproducible in vivo studies.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-97 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EGFR-IN-97, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, to investigate mechanisms of drug resistance in cancer research. This compound has demonstrated inhibitory activity against clinically relevant EGFR mutations, including the challenging triple-mutant L858R/T790M/C797S and Del19/T790M/C797S, which confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs).
Introduction to this compound
This compound is a valuable research tool for studying acquired resistance to EGFR-targeted therapies. Its ability to inhibit EGFR harboring the C797S mutation, in addition to the T790M and activating mutations (L858R or Del19), makes it particularly useful for exploring the signaling pathways and cellular responses in resistant cancer models. Understanding how cancer cells adapt to and overcome inhibition by third-generation TKIs is crucial for the development of next-generation therapeutics.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against various EGFR mutant cell lines. This data provides a baseline for designing experiments and interpreting results.
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| Ba/F3 | L858R/T790M/C797S | 0.42 | [1][2][3][4][5] |
| Ba/F3 | Del19/T790M/C797S | 0.41 | [1][2][3][4][5] |
Note: The NCI-H1975 cell line, which harbors the L858R and T790M mutations, can be engineered to express the C797S mutation to create a relevant model for studying resistance to third-generation EGFR inhibitors. This compound has been shown to induce apoptosis in NCI-H1975-EGFR L858R/T790M/C797S cells at a concentration of 0.8 μM[1][4].
Key Applications
-
Investigating Bypass Signaling Pathways: Determine how cancer cells with acquired resistance to third-generation EGFR inhibitors utilize alternative signaling pathways to survive and proliferate in the presence of this compound.
-
Identifying Novel Resistance Mechanisms: Use this compound in long-term cell culture studies to generate and characterize novel mechanisms of resistance that may emerge.
-
Evaluating Combination Therapies: Assess the synergistic or additive effects of this compound when used in combination with inhibitors of other signaling pathways (e.g., MET, MEK) to overcome resistance.
-
Validating Downstream Target Engagement: Utilize this compound to confirm the inhibition of EGFR signaling and its downstream effectors (e.g., AKT, ERK) in resistant cell lines.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in EGFR-mutant cancer cell lines.
Materials:
-
EGFR-mutant cancer cell lines (e.g., Ba/F3 engineered to express L858R/T790M/C797S or Del19/T790M/C797S)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Protocol 3: Apoptosis Assay
Objective: To quantify the induction of apoptosis in EGFR-mutant cancer cells upon treatment with this compound.
Materials:
-
EGFR-mutant cancer cell lines (e.g., NCI-H1975-EGFR L858R/T790M/C797S)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a relevant concentration (e.g., 0.8 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
Application Notes and Protocols: Investigating a Novel EGFR Inhibitor (e.g., EGFR-IN-97) in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4][5][6] Consequently, EGFR has emerged as a critical therapeutic target in oncology.[3][4]
EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical efficacy; however, the development of acquired resistance remains a major challenge.[7] A promising strategy to overcome resistance and enhance therapeutic outcomes is the combination of EGFR inhibitors with conventional chemotherapy agents.[7] This document provides a generalized framework and detailed protocols for the preclinical evaluation of a novel EGFR inhibitor, exemplified as "EGFR-IN-97," in combination with other chemotherapy agents.
Mechanism of Action and Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[8] This initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[2][6][9] EGFR inhibitors act by blocking the tyrosine kinase activity, thereby inhibiting these downstream signals.[4]
Caption: EGFR Signaling Pathway and Inhibition.
Rationale for Combination Therapy
Combining EGFR inhibitors with conventional chemotherapy offers several potential advantages:
-
Synergistic Efficacy: The two classes of agents can have complementary mechanisms of action, leading to enhanced tumor cell killing.
-
Overcoming Resistance: Chemotherapy can potentially eliminate clones of cells that are resistant to EGFR inhibition.
-
Broadening the Therapeutic Window: Combination therapy may allow for the use of lower, less toxic doses of each agent.
Preclinical Evaluation of Combination Therapy: Experimental Protocols
The following protocols provide a roadmap for assessing the synergistic potential of a novel EGFR inhibitor like this compound with standard chemotherapy agents (e.g., cisplatin, paclitaxel).
Caption: Preclinical Experimental Workflow.
Cell Viability Assay for Synergy Analysis
Objective: To determine if the combination of this compound and a chemotherapy agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell line(s) with known EGFR status (e.g., A549, H1975)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., cisplatin, stock solution in saline)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot for Signaling Pathway Analysis
Objective: To investigate the molecular mechanism of synergy by assessing the effect of the combination treatment on key signaling proteins.
Materials:
-
Treated cell lysates from the synergy experiment
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of the combination therapy in a mouse tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the efficacy between groups.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cell Viability and Synergy Analysis
| Cell Line | This compound IC50 (nM) | Chemotherapy Agent IC50 (µM) | Combination Index (CI) at ED50 |
| A549 | [Insert Value] | [Insert Value] | [Insert Value] |
| H1975 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | p-value vs. Vehicle | p-value vs. Combination |
| Vehicle | [Insert Value] | - | - | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Chemotherapy Agent | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] | - |
Conclusion
The protocols and framework outlined in these application notes provide a comprehensive approach to the preclinical evaluation of a novel EGFR inhibitor, such as this compound, in combination with other chemotherapy agents. A systematic investigation of in vitro synergy, mechanism of action, and in vivo efficacy is crucial for advancing promising combination therapies toward clinical development.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction in EGFR-IN-97 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in tumorigenesis.[1][2][3][4] Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have shown significant efficacy in cancers with activating EGFR mutations. However, the development of therapeutic resistance remains a major clinical challenge.[5][6][7] This document provides a comprehensive guide for utilizing lentiviral transduction to investigate mechanisms of resistance to EGFR-IN-97, a representative novel EGFR tyrosine kinase inhibitor.
Lentiviral vectors are a powerful tool for stable gene expression or suppression in a wide range of cell types, including non-dividing cells, making them ideal for creating cell line models of drug resistance.[8][9][10][11] These models are instrumental in identifying and validating resistance mechanisms, discovering new therapeutic targets, and developing next-generation inhibitors.
The protocols outlined below detail the generation of this compound resistant cell lines through lentiviral-mediated expression of candidate resistance genes and provide methodologies for characterizing the resistant phenotype.
Signaling Pathways
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates cell proliferation, survival, and differentiation.[1][3][4][12] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through major pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] Aberrant activation of these pathways is a hallmark of many cancers.
Experimental Workflow
Lentiviral Transduction for Resistance Studies
The general workflow for generating and validating this compound resistant cell lines using lentiviral transduction involves several key stages, from vector production to the characterization of resistant clones.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Transduced Gene | This compound IC50 (nM) | Fold Resistance |
| Parental | Empty Vector | 10 | 1 |
| Resistant Clone 1 | MET Amplification | 500 | 50 |
| Resistant Clone 2 | EGFR T790M | 1000 | 100 |
| Resistant Clone 3 | PIK3CA E545K | 250 | 25 |
Table 2: Quantitative Western Blot Analysis of Key Signaling Proteins
| Cell Line | p-EGFR (Normalized Intensity) | p-AKT (Normalized Intensity) | p-ERK (Normalized Intensity) |
| Parental (Untreated) | 1.0 | 1.0 | 1.0 |
| Parental + this compound | 0.1 | 0.2 | 0.3 |
| Resistant Clone 1 + this compound | 0.8 | 0.9 | 0.8 |
| Resistant Clone 2 + this compound | 0.9 | 0.5 | 0.6 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of high-titer lentiviral particles in HEK293T cells.
Materials:
-
Lentiviral transfer plasmid (containing the gene of interest)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In Tube A, mix the transfer plasmid and packaging plasmids in Opti-MEM.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the DNA-lipid complex to the HEK293T cells.
-
-
Day 3: Change Media: Replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant:
-
Collect the supernatant containing viral particles at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Aliquot and store the viral particles at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cancer Cells
This protocol details the infection of target cancer cells with the produced lentivirus.
Materials:
-
Target cancer cell line (e.g., PC-9, HCC827)
-
Lentiviral particles
-
Complete growth medium
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Day 1: Seed Target Cells: Plate target cells in a 6-well plate to be 50-60% confluent at the time of transduction.
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Add the desired amount of lentivirus (determine the optimal Multiplicity of Infection, MOI, beforehand) and polybrene (final concentration of 4-8 µg/mL) to the cells.
-
Incubate for 24 hours.
-
-
Day 3: Change Media: Replace the virus-containing medium with fresh complete growth medium.
-
Day 4 onwards: Selection:
-
Begin selection with the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration).
-
Replace the medium with fresh antibiotic-containing medium every 2-3 days until non-transduced control cells are eliminated.[11]
-
Protocol 3: Generation of this compound Resistant Cell Lines
This protocol describes the development of drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Transduced, stable cell line
-
This compound
-
Complete growth medium
Procedure:
-
Initial Treatment: Culture the stable cell line in the presence of a low concentration of this compound (e.g., the IC20).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound. This is typically done in a stepwise manner, allowing the cells to adapt at each concentration for several passages.
-
Maintenance of Resistant Population: Continue to culture the cells in the presence of the desired final concentration of this compound to maintain the resistant phenotype.
-
Isolation of Clones: Isolate single-cell clones from the resistant population by limiting dilution or cell sorting to establish clonal resistant cell lines.
-
Validation of Resistance:
-
Determine the IC50 of this compound in the resistant clones and compare it to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Characterize the molecular mechanisms of resistance using techniques such as Western blotting, RT-qPCR, and next-generation sequencing.
-
References
- 1. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]
- 9. Estimated Glomerular Filtration Rate (GFR) Test for Your Kidneys [webmd.com]
- 10. Drug-induced reduction in estimated glomerular filtration rate in patients with ALK-positive non-small cell lung cancer treated with the ALK-inhibitor crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Ageing and the Glomerular Filtration Rate: Truths and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EGFR Inhibitor Activity in Cellular Assays
Welcome to the technical support center for our EGFR inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where an EGFR inhibitor, such as EGFR-IN-97, does not exhibit the expected activity in cellular assays.
Frequently Asked Questions (FAQs)
Q1: Our EGFR inhibitor is potent in biochemical assays but shows no activity in our cell-based assays. What are the common reasons for this discrepancy?
A1: This is a common challenge in drug discovery. Several factors can contribute to a loss of activity when moving from a biochemical to a cellular context. These can be broadly categorized into issues related to the compound itself, the cell line, and the experimental setup.
Q2: How can the properties of the EGFR inhibitor itself affect its cellular activity?
A2: The intrinsic properties of the inhibitor are critical. Key factors include:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, the EGFR kinase domain.
-
Stability: The inhibitor might be unstable in cell culture media, degrading before it can exert its effect. It could also be metabolized by the cells into an inactive form.
-
Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, keeping the intracellular concentration below the effective level.
Q3: What aspects of the cell line should I consider?
A3: The choice and state of the cell line are crucial for observing EGFR inhibitor activity.
-
EGFR Expression and Activation State: The cell line must express sufficient levels of EGFR. Furthermore, the EGFR signaling pathway must be active (phosphorylated) for an inhibitor's effect to be measurable. In many cancer cell lines, EGFR is constitutively active due to mutations or overexpression.[1][2]
-
Cellular Context and Redundancy: Some cell lines may have redundant signaling pathways that can compensate for EGFR inhibition, masking the effect of the inhibitor.
-
Mutational Status of EGFR: The specific EGFR mutation in your cell line can affect inhibitor binding. Some inhibitors are designed to target specific mutant forms of EGFR (e.g., L858R or exon 19 deletions) and may be less effective against wild-type or other mutant forms.[1][2]
Q4: Could my experimental protocol be the source of the problem?
A4: Absolutely. The details of your experimental setup can significantly impact the outcome.
-
Compound Concentration and Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to observe an effect.
-
Assay Readout: The chosen readout may not be sensitive enough or may not be the most relevant for assessing EGFR pathway inhibition. For example, a proliferation assay might not show an effect if the inhibitor is cytostatic rather than cytotoxic at the tested concentrations.
-
Serum Concentration: Components in the fetal bovine serum (FBS) used in the cell culture media can bind to the inhibitor, reducing its effective concentration.
Troubleshooting Guides
If you are experiencing a lack of cellular activity with an EGFR inhibitor, follow these troubleshooting steps.
Guide 1: Verifying Compound Integrity and Cellular Availability
This guide helps determine if the inhibitor is stable and can reach its target inside the cell.
| Step | Action | Rationale |
| 1 | Confirm Compound Identity and Purity | Use analytical methods like LC-MS and NMR to ensure the compound is correct and of high purity. |
| 2 | Assess Compound Stability | Incubate the inhibitor in cell culture media at 37°C for various time points and analyze its integrity by LC-MS. |
| 3 | Evaluate Cell Permeability | Use a cellular thermal shift assay (CETSA) or directly measure the intracellular concentration of the compound using LC-MS/MS after incubating it with cells. |
| 4 | Test for Efflux Pump Inhibition | Co-incubate your EGFR inhibitor with a known efflux pump inhibitor (e.g., verapamil) to see if activity is restored. |
Guide 2: Optimizing Cell Line and Assay Conditions
This guide focuses on ensuring the cellular model and experimental parameters are appropriate.
| Step | Action | Rationale |
| 1 | Characterize EGFR in Your Cell Line | Confirm EGFR expression and phosphorylation status at baseline and upon stimulation (e.g., with EGF) using Western blotting. |
| 2 | Select an Appropriate Cell Line | Use a cell line known to be sensitive to EGFR inhibition (e.g., A431, NCI-H1975, HCC827) as a positive control. |
| 3 | Optimize Compound Concentration and Incubation Time | Perform a dose-response experiment with a wide range of concentrations and test different incubation times (e.g., 24, 48, 72 hours). |
| 4 | Vary Serum Concentration | Test the inhibitor's activity in media with different serum concentrations (e.g., 10%, 5%, 2%, and serum-free) to assess the impact of serum protein binding. |
| 5 | Choose a Proximal Readout | Instead of a global endpoint like cell viability, initially measure the direct effect of the inhibitor on EGFR phosphorylation (pEGFR) or the phosphorylation of a direct downstream target like AKT (pAKT) or ERK (pERK) via Western blot or ELISA. |
Experimental Protocols
Protocol 1: Western Blot for EGFR Pathway Activation
This protocol allows for the direct assessment of the inhibitor's effect on EGFR signaling.
-
Cell Culture and Treatment: Plate cells (e.g., A431) in a 6-well plate and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours. Pre-treat the cells with various concentrations of your EGFR inhibitor or a positive control (e.g., Gefitinib) for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against pEGFR (Tyr1068), total EGFR, pAKT (Ser473), total AKT, pERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control like GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
EGFR Signaling Pathway
References
Egfr-IN-97 degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-97. The information provided is based on general knowledge of small molecule EGFR inhibitors and is intended to address common experimental challenges.
Troubleshooting Guides
This section offers solutions to specific problems that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Inhibition of EGFR Phosphorylation | Compound Degradation: this compound may be unstable in your experimental buffer or media over the course of the experiment. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a concentrated stock immediately before each experiment. 2. Assess Stability: Perform a time-course experiment to evaluate the stability of this compound in your specific experimental conditions. Measure its inhibitory activity at different time points after addition to the media. 3. Optimize Storage: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. |
| Suboptimal Cell Conditions: Cell confluence, passage number, or serum concentration can affect EGFR signaling and inhibitor potency. | 1. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells to achieve 70-80% confluence at the time of treatment. 2. Serum Starvation: For ligand-stimulated EGFR activation assays, serum-starve cells for 4-16 hours prior to inhibitor treatment and ligand stimulation to reduce basal EGFR activity. | |
| High Background Signal in Western Blots | Antibody Specificity/Concentration: The primary or secondary antibody may be non-specific or used at too high a concentration. | 1. Optimize Antibody Dilution: Perform a titration of your primary and secondary antibodies to determine the optimal working concentration. 2. Use High-Quality Antibodies: Ensure your antibodies are validated for the intended application. 3. Blocking Conditions: Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and incubation times. |
| Off-Target Effects Observed | Lack of Specificity: At higher concentrations, this compound may inhibit other kinases with similar ATP-binding pockets. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration that inhibits EGFR phosphorylation without affecting other signaling pathways. 2. Use a More Specific Inhibitor: If off-target effects persist, consider using a more selective EGFR inhibitor as a control. 3. Kinome Profiling: If available, consult kinome profiling data for this compound to identify potential off-target kinases. |
| Poor Solubility in Aqueous Buffers | Hydrophobic Nature of the Compound: Many small molecule inhibitors have low aqueous solubility. | 1. Use of Solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. Sonication: Briefly sonicate the stock solution to aid in dissolution. 3. Final Concentration: Ensure the final concentration of the organic solvent in your experimental media is low (typically <0.1%) to avoid solvent-induced artifacts. |
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
Stock solutions of this compound prepared in a suitable solvent (e.g., DMSO) should be stored at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect the compound from light.
2. How can I confirm that this compound is entering the cells and reaching its target?
While direct measurement of intracellular compound concentration can be challenging, target engagement can be indirectly assessed by observing a dose-dependent decrease in the phosphorylation of EGFR at specific tyrosine residues (e.g., Y1068, Y1173) upon ligand stimulation (e.g., with EGF or TGF-α).
3. What is the typical half-life of this compound in cell culture media?
The stability of this compound is dependent on the specific components of the cell culture media and incubation conditions. It is recommended to perform a stability study by incubating the compound in your media for various durations and then testing its ability to inhibit EGFR phosphorylation. A hypothetical stability profile is presented below.
| Time in Media (hours) | Remaining Inhibitory Activity (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 80 |
| 12 | 65 |
| 24 | 40 |
4. What are the known downstream signaling pathways affected by EGFR inhibition?
Inhibition of EGFR tyrosine kinase activity primarily affects the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR signaling pathways.[1][2] These pathways are crucial for cell proliferation, survival, and differentiation.
5. Are there any known mechanisms of resistance to this compound?
While specific resistance mechanisms to the hypothetical this compound are unknown, common mechanisms of resistance to EGFR inhibitors include secondary mutations in the EGFR kinase domain (e.g., T790M), amplification of bypass signaling pathways (e.g., MET amplification), and histologic transformation.
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, H1975) in 6-well plates and grow to 70-80% confluence.
-
Serum-starve the cells for 4-16 hours.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with an appropriate ligand (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting EGFR-IN-97 Insolubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with EGFR-IN-97 in DMSO.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. The compound is not fully dissolving and I see visible particles. What should I do?
A1: Insolubility of hydrophobic compounds like many kinase inhibitors in DMSO is a common issue. Here are immediate steps to take:
-
Verify Supplier Recommendations: Always first consult the product datasheet provided by your supplier. For similar compounds, such as EGFR-IN-47, a solubility of up to 20 mg/mL in DMSO has been reported, but this requires specific actions.[1]
-
Apply Heat: Gently warm the solution. For some EGFR inhibitors, heating to 60°C is recommended to aid dissolution.[1] Use a water bath for even heating and monitor the temperature carefully to avoid compound degradation.
-
Use Sonication: An ultrasonic bath can be very effective in breaking down aggregates and enhancing solubility.[1][2] Combine with warming for potentially better results.
-
Ensure Anhydrous Conditions: DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly decrease the solubility of hydrophobic compounds.[2] Use fresh, high-purity, anhydrous DMSO and keep the vial tightly sealed.
Q2: After dissolving this compound in DMSO, it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common phenomenon when a compound that is soluble in an organic solvent is introduced into an aqueous environment. The key is to manage the transition and the final concentration.
-
Minimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium that your cells can tolerate (typically <0.5%). This means preparing a more concentrated stock solution in DMSO if possible.[3]
-
Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Co-solvents: For in vivo studies or specific in vitro assays, the use of co-solvents like PEG400, Tween 80, or carboxymethyl cellulose in the final formulation can help maintain solubility.[4]
Q3: Are there alternative solvents I can use if DMSO is not effective?
A3: While DMSO is a common solvent, other options can be explored, depending on the experimental setup:
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be effective for dissolving hydrophobic compounds.
-
Ethanol or Methanol: For some compounds, these alcohols can be used, but they are generally more volatile and may have different effects on cells.
-
N-methyl-2-pyrrolidone (NMP): This is another solvent that has been used for compounds with poor solubility.[5]
Important Note: Always perform a vehicle control experiment to ensure that the solvent at its final concentration does not affect the biological outcome of your experiment.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound insolubility issues.
Problem: this compound powder does not dissolve in DMSO at room temperature.
| Possible Cause | Suggested Solution |
| Insufficient solvent energy | Gently warm the vial in a 60°C water bath for 5-10 minutes.[1] |
| Compound aggregation | Place the vial in an ultrasonic bath for 10-15 minutes.[1][2] |
| Presence of moisture in DMSO | Use a fresh, unopened vial of anhydrous, high-purity DMSO.[2] |
| Concentration too high | Refer to the supplier's datasheet for the recommended maximum concentration. If unavailable, start with a lower concentration and gradually increase. |
Problem: Precipitate forms after adding the this compound DMSO stock to aqueous media.
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | Decrease the final concentration of this compound in the media. The compound's solubility in the final aqueous solution is the limiting factor, not its solubility in the DMSO stock.[3] |
| High final DMSO concentration | Keep the final DMSO concentration in the media as low as possible (ideally ≤0.1%). Prepare a higher concentration stock in DMSO to minimize the volume added.[3] |
| "Salting out" effect | Add the DMSO stock to the media dropwise while gently vortexing to ensure rapid and even dispersion. |
| Incompatible buffer components | Ensure the pH and salt concentration of your media are compatible with the compound. While less common, some buffer components can interact with the compound and reduce its solubility. |
Experimental Protocols
Protocol for Enhancing Solubility of this compound in DMSO
-
Preparation:
-
Use a fresh vial of high-purity, anhydrous DMSO.
-
Calculate the amount of this compound and DMSO needed to achieve the desired stock concentration. Refer to the supplier's datasheet for guidance. A stock concentration of 10-20 mM is a common starting point for kinase inhibitors.
-
-
Dissolution Procedure:
-
Add the calculated volume of DMSO to the vial containing the pre-weighed this compound powder.
-
Cap the vial tightly.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, proceed to the next steps.
-
Warming: Place the vial in a water bath pre-heated to 60°C for 5-10 minutes.[1] Periodically vortex the solution during heating.
-
Sonication: Following warming, place the vial in an ultrasonic bath for 10-15 minutes.[1][2] The water in the sonicator can be pre-warmed to maintain the elevated temperature.
-
Visual Inspection: After the procedure, visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Data Presentation
Solubility of Related EGFR Inhibitors in DMSO
| Compound | Supplier | Reported Solubility in DMSO | Method |
| EGFR-IN-47 | MedchemExpress | 20 mg/mL (41.52 mM) | Requires ultrasonic and warming to 60°C[1] |
| EGFR-IN-98 | TargetMol | Information not explicitly provided | General recommendation for DMSO |
| EGFR-IN-58 | InvivoChem | Soluble in DMSO | General recommendation for DMSO[4] |
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: A flowchart outlining the steps to troubleshoot the insolubility of this compound in DMSO.
Simplified EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EGFR-IN-58 I CAS#: I EGFR inhibitor I InvivoChem [invivochem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Egfr-IN-97 Kinase Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the EGFR inhibitor, Egfr-IN-97. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates inhibitory activity against mutant forms of EGFR, including the L858R/T790M/C797S and Del19/T790M/C797S mutations, with IC50 values of 0.42 μM and 0.41 μM in Ba/F3 cells, respectively.[1][2] It has been shown to promote apoptosis in NCI-H1975 cells harboring the L858R/T790M/C797S EGFR mutation at a concentration of 0.8 μM.[1][2][3]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects refer to the unintended interaction of a drug with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common phenomenon.[4] These unintended interactions can lead to unexpected cellular responses, toxicity, or side effects, making it crucial to characterize the selectivity of a kinase inhibitor. A thorough understanding of off-target effects is vital for interpreting experimental results accurately and for the clinical development of a drug.[5][6]
Q3: How can I assess the kinase selectivity profile of this compound in my experiments?
Several methods are available to determine the kinase selectivity of an inhibitor. A common approach is to perform a kinase panel screen where the inhibitor is tested against a large number of purified kinases at a fixed concentration (e.g., 1 µM). This provides a broad overview of potential off-target interactions. For kinases that show significant inhibition in the initial screen, dose-response experiments should be conducted to determine the IC50 values. This allows for a more quantitative assessment of the inhibitor's potency against off-targets.
Troubleshooting Guide
Problem 1: I am observing unexpected phenotypes or toxicity in my cell-based assays with this compound that cannot be explained by EGFR inhibition alone.
-
Possible Cause: This could be due to the inhibition of one or more off-target kinases. The observed phenotype might be a result of the inhibitor affecting signaling pathways independent of EGFR.
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Screen: If not already done, subject this compound to a broad kinase panel screen to identify potential off-target kinases.
-
Consult Public Kinome Profiling Data: While specific data for this compound is limited, reviewing kinome profiling data for structurally similar or well-characterized EGFR inhibitors (e.g., Osimertinib) can provide insights into likely off-target families.
-
Validate Off-Target Engagement in Cells: Use techniques like Western blotting to check the phosphorylation status of known substrates of the identified off-target kinases in your treated cells.
-
Rescue Experiments: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by using a more selective inhibitor for that kinase as a comparison.
-
Problem 2: My in vitro kinase assay results for this compound's off-targets are not correlating with my cellular assay results.
-
Possible Cause: Discrepancies between in vitro and cellular activity can arise from several factors, including cell permeability of the compound, intracellular ATP concentrations (which can compete with ATP-competitive inhibitors), and the presence of scaffolding proteins or regulatory subunits in the cellular context that are absent in a purified kinase assay.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Ensure that this compound can effectively penetrate the cell membrane to reach its intracellular targets.
-
Perform Cellular Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is binding to the suspected off-target kinases within the cell.
-
Consider the Cellular Environment: Be aware that the kinase conformation and activity can be different in a cellular milieu compared to an in vitro setting.
-
Quantitative Data on Kinase Selectivity
While a comprehensive public kinome scan for this compound is not available, the following table summarizes the on-target activity of this compound based on available data. For the purpose of illustrating a typical off-target profile for a third-generation EGFR inhibitor, data for a well-characterized inhibitor, Osimertinib, is provided as a reference.
Table 1: On-Target Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| Ba/F3 | L858R/T790M/C797S | 0.42 |
| Ba/F3 | Del19/T790M/C797S | 0.41 |
Data sourced from MedChemExpress.[1][2]
Table 2: Representative Off-Target Profile of a Third-Generation EGFR Inhibitor (Osimertinib)
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| EGFR (L858R/T790M) | 100 | <1 | Tyrosine Kinase |
| BLK | 98 | 25 | Tyrosine Kinase |
| BTK | 85 | 120 | Tyrosine Kinase |
| ERBB2 | 95 | 4 | Tyrosine Kinase |
| ERBB4 | 92 | 24 | Tyrosine Kinase |
| FAK | 55 | >1000 | Tyrosine Kinase |
| FGR | 78 | 250 | Tyrosine Kinase |
| LCK | 88 | 98 | Tyrosine Kinase |
| SRC | 75 | 350 | Tyrosine Kinase |
| YES1 | 82 | 180 | Tyrosine Kinase |
This data is representative and intended to guide researchers on potential off-target kinase families that could be investigated for this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of kinases.
-
Prepare Kinase Reactions:
-
In a 384-well plate, add 2.5 µL of a 2X kinase/buffer solution.
-
Add 0.5 µL of the test compound (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence:
-
Read the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Chemoproteomic Kinase Inhibitor Profiling using Kinobeads
This method allows for the assessment of inhibitor binding to endogenous kinases in a cellular lysate.
-
Cell Lysate Preparation:
-
Harvest and lyse cells (e.g., using a non-denaturing lysis buffer).
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of the test inhibitor (this compound) or a DMSO control for 45-60 minutes at 4°C.
-
-
Kinase Enrichment:
-
Add kinobeads (broad-spectrum kinase inhibitors immobilized on a resin) to the lysate and incubate for 30-60 minutes at 4°C to capture kinases not bound by the free inhibitor.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Identify and quantify the kinases that were pulled down. The abundance of each kinase will be inversely proportional to its binding affinity for the test inhibitor.
-
Visualizations
Caption: Workflow for in vitro and cell-based kinase inhibitor profiling.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: EGFR-IN-97 In-Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EGFR-IN-97 to improve its in-vivo efficacy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in-vivo experiments with this compound.
Question: Why is this compound not showing the expected anti-tumor efficacy in our xenograft model?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Dosing or Pharmacokinetics: The dose of this compound may be insufficient to maintain a therapeutic concentration in the tumor tissue.
-
Recommendation: Perform a pharmacokinetic (PK) study to determine the half-life, bioavailability, and tumor tissue concentration of this compound. This data will help in optimizing the dosing regimen (dose and frequency).
-
-
Primary Resistance of the Cancer Model: The chosen cancer cell line or patient-derived xenograft (PDX) model may have intrinsic resistance to EGFR inhibitors.
-
Recommendation:
-
Verify EGFR Status: Confirm the presence of activating EGFR mutations (e.g., exon 19 deletions, L858R) and the absence of primary resistance mutations (e.g., exon 20 insertions) in your model.
-
Screen a Panel of Cell Lines: Test the in-vitro sensitivity of a panel of cancer cell lines to this compound to identify the most responsive models.
-
-
-
Activation of Bypass Signaling Pathways: The cancer cells may be relying on alternative signaling pathways for survival and proliferation, bypassing the EGFR blockade.
-
Recommendation:
-
Pathway Analysis: Perform western blot or phospho-proteomic analysis of tumor lysates from treated and untreated animals to assess the activation status of key signaling pathways downstream of EGFR (e.g., PI3K/Akt, MAPK/ERK) and potential bypass pathways (e.g., MET, HER2).[1][2]
-
Combination Therapy: Consider combining this compound with inhibitors of the identified bypass pathways. For instance, if the PI3K/Akt pathway remains active, a combination with a PI3K inhibitor could be synergistic.
-
-
Question: We observed initial tumor regression, but the tumors started to regrow despite continuous treatment with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Acquired Resistance: The tumor cells may have developed resistance to this compound during treatment.
-
Recommendation:
-
Sequence Resistant Tumors: Excise the relapsed tumors and perform genetic sequencing to identify acquired resistance mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, which is a common mechanism of resistance to first and second-generation EGFR TKIs.[1][3][4]
-
Investigate Bypass Pathways: Analyze the resistant tumors for upregulation of bypass signaling pathways, as described above. Amplification of MET or activation of the TGF-β pathway are known mechanisms of acquired resistance.[5][6]
-
Histological Transformation: Examine the histology of the resistant tumors to check for transformation to a different cancer type, such as small cell lung cancer, which has been observed in some cases of EGFR TKI resistance.[3]
-
-
-
Tumor Microenvironment (TME) Mediated Resistance: Factors within the TME can contribute to reduced drug efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an EGFR tyrosine kinase inhibitor (TKI) like this compound?
A1: EGFR TKIs are small molecules that bind to the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[7] This binding event blocks the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[8][9] The ultimate effect is the suppression of cancer cell proliferation, survival, and migration.
Q2: How should we select an appropriate in-vivo cancer model to test this compound?
A2: The choice of an in-vivo model is critical for obtaining meaningful results. Key considerations include:
-
EGFR Mutation Status: Select models with known activating EGFR mutations that are sensitive to EGFR inhibition.
-
Tumor Type: Use models that are relevant to the intended clinical application of this compound (e.g., non-small cell lung cancer, colorectal cancer).
-
Growth Characteristics: Choose a model with a predictable and reproducible tumor growth rate to allow for a clear assessment of treatment efficacy.
-
Immunocompetence: For studying the interplay with the immune system, syngeneic models or humanized mouse models may be more appropriate than immunodeficient mice.
Q3: What are the most promising combination strategies to enhance the efficacy of an EGFR TKI?
A3: Combination therapy is a key strategy to improve the efficacy of EGFR inhibitors and overcome resistance.[10] Promising combinations include:
-
Inhibitors of Bypass Pathways: Combining with inhibitors of MET, HER2, or MEK can be effective against resistance mediated by these pathways.[3]
-
Anti-angiogenic Agents: EGFR inhibition can decrease the expression of VEGF, a key angiogenic factor.[11] Combining with anti-angiogenic drugs can further suppress tumor growth.
-
Chemotherapy and Radiotherapy: EGFR inhibitors can sensitize cancer cells to the cytotoxic effects of chemotherapy and radiation.[11]
-
Immunotherapy: Preclinical and clinical studies are exploring the combination of EGFR TKIs with immune checkpoint inhibitors.
-
TGF-β Inhibitors: Targeting the TGF-β pathway can prevent the emergence of resistance and enhance the anti-tumor effects of EGFR-targeted therapies.[5][6]
Q4: How can we monitor the in-vivo target engagement and pharmacodynamic effects of this compound?
A4: To confirm that this compound is hitting its target and having the desired biological effect, you can:
-
Western Blot Analysis: Collect tumor samples at different time points after treatment and analyze the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK. A successful TKI should reduce the levels of phosphorylated EGFR, Akt, and ERK.
-
Immunohistochemistry (IHC): Use IHC to visualize the expression and phosphorylation of key proteins within the tumor tissue.
-
Biomarker Analysis: Measure the levels of relevant biomarkers in the blood or tumor tissue that are known to be modulated by EGFR signaling.
Data Presentation
Table 1: Hypothetical In-Vitro IC50 Data for this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC-9 | Exon 19 Deletion | 15 |
| HCC827 | Exon 19 Deletion | 25 |
| H1975 | L858R, T790M | 1500 |
| A549 | Wild-Type | >10,000 |
Table 2: Hypothetical In-Vivo Efficacy of this compound in a PC-9 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - |
| This compound | 25 mg/kg, daily, p.o. | 500 ± 75 | 66.7 |
| This compound | 50 mg/kg, daily, p.o. | 250 ± 50 | 83.3 |
Experimental Protocols
Protocol: Murine Xenograft Model for In-Vivo Efficacy Assessment
-
Cell Culture: Culture human cancer cells (e.g., PC-9) in appropriate media and conditions.
-
Animal Housing: House immunodeficient mice (e.g., nude or NSG mice) in a specific pathogen-free facility.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare this compound in a suitable vehicle and administer it to the treatment groups according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blot, IHC, sequencing).
Visualizations
Caption: EGFR signaling pathway with points of inhibition and resistance.
Caption: Experimental workflow for in-vivo efficacy testing.
Caption: Troubleshooting logic for poor in-vivo efficacy.
References
- 1. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Combination therapy improves survival after acute myocardial infarction in the elderly with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak Western blot Bands for EGFR Analysis
Disclaimer: Information regarding the specific inhibitor "Egfr-IN-97" is not available in publicly accessible scientific literature and databases. The following troubleshooting guide is based on best practices for Western blotting of Epidermal Growth Factor Receptor (EGFR) and the use of kinase inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a band for total EGFR or phosphorylated EGFR (p-EGFR) after treatment with my inhibitor. What is the first thing I should check?
A1: The first step is to confirm the integrity of your experimental workflow and reagents. A common and effective way to do this is by running a positive control. This could be a cell lysate known to express high levels of EGFR (e.g., A431 cells) or a recombinant EGFR protein. If you get a strong signal with your positive control, the issue likely lies with your experimental samples. If the positive control also fails, you should systematically troubleshoot your Western blot protocol, starting from protein transfer and antibody incubations.
Q2: My p-EGFR band is weak or absent after inhibitor treatment, but my total EGFR band is also faint. What could be the issue?
A2: A weak signal for both total and phosphorylated protein suggests a problem with the overall Western blot technique or sample quality, rather than a direct effect of the inhibitor on protein expression. Potential causes include low protein concentration in your lysates, inefficient protein transfer, or suboptimal antibody concentrations. It is crucial to ensure equal loading of protein across all lanes by quantifying your lysates and using a loading control like β-actin or GAPDH.
Q3: Can the EGFR inhibitor I'm using cause degradation of the EGFR protein?
A3: While some inhibitors can lead to the downregulation and subsequent degradation of their target proteins, this is not a universal mechanism for all EGFR inhibitors. To determine if your inhibitor is causing EGFR degradation, you can perform a time-course experiment and observe the total EGFR levels over several hours of treatment. If total EGFR levels decrease over time, this could indicate inhibitor-induced degradation. Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation during sample preparation.[1]
Q4: Does the choice of blocking buffer affect the detection of p-EGFR?
A4: Yes, the choice of blocking buffer can be critical, especially for phosphorylated proteins. While non-fat dry milk is a common blocking agent, it contains casein, which is a phosphoprotein. This can sometimes lead to high background when using phospho-specific antibodies. If you are experiencing high background or weak signal with a phospho-EGFR antibody, consider switching to a 5% Bovine Serum Albumin (BSA) solution in TBST as your blocking buffer.[2]
Troubleshooting Guide for Weak Western Blot Bands
This guide provides a systematic approach to identifying and resolving the cause of weak or absent bands when performing a Western blot for EGFR and p-EGFR, particularly in the context of using an EGFR inhibitor.
Table 1: Troubleshooting Workflow
| Potential Problem Area | Possible Cause | Recommended Solution |
| Sample Preparation | Low abundance of target protein in samples. | - Increase the amount of total protein loaded per lane (up to 50 µg). - Use a positive control cell line with high EGFR expression (e.g., A431). - Consider immunoprecipitation to enrich for EGFR before loading. |
| Protein degradation during lysis. | - Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors.[1] - Keep samples on ice at all times during preparation. | |
| Gel Electrophoresis & Protein Transfer | Inefficient protein transfer. | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3] - Optimize transfer time and voltage, especially for a large protein like EGFR (~175 kDa). A wet transfer overnight at 4°C is often recommended. - Ensure the PVDF membrane is properly activated with methanol before transfer.[2] |
| Antibody Incubation | Suboptimal primary antibody concentration. | - Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. - Increase the incubation time (e.g., overnight at 4°C). |
| Inactive primary or secondary antibody. | - Ensure antibodies have been stored correctly and are within their expiration date. - Use a fresh aliquot of the antibody. - Run a positive control to confirm antibody activity. | |
| Signal Detection | Insufficient exposure time. | - If using chemiluminescence, expose the membrane for a range of times, from a few seconds to several minutes. |
| Inactive detection reagent (e.g., ECL substrate). | - Use fresh, properly stored detection reagents. |
Experimental Protocols
General Protocol for Western Blotting of EGFR and p-EGFR with Inhibitor Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal EGFR activation.
-
Pre-treat the cells with your EGFR inhibitor (e.g., this compound) at the desired concentrations for the specified time.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes or overnight at 30V at 4°C is recommended for EGFR.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (for Total EGFR and Loading Control):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly.
-
Block the membrane again and probe for total EGFR and a loading control (e.g., β-actin) following the steps above.
-
Table 2: Experimental Parameters Template
Since specific data for "this compound" is unavailable, use this table to record your experimental parameters for consistent troubleshooting.
| Parameter | Your Experimental Details |
| Cell Line | |
| Inhibitor Concentration(s) | |
| Inhibitor Incubation Time | |
| EGF Stimulation | |
| Lysis Buffer | |
| Protein Loaded per Lane (µg) | |
| Primary Antibody (p-EGFR) | (e.g., Clone, Dilution, Incubation time/temp) |
| Primary Antibody (Total EGFR) | (e.g., Clone, Dilution, Incubation time/temp) |
| Secondary Antibody | (e.g., Species, Dilution, Incubation time/temp) |
| Blocking Buffer | |
| Detection Substrate |
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the putative inhibitory action of this compound.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting weak Western blot signals.
References
Cell viability assay troubleshooting with Egfr-IN-97
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EGFR-IN-97 in cell viability assays. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Upon binding of a ligand such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues.[1] This creates docking sites for adaptor proteins that activate downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] this compound functions by blocking the kinase activity, thereby inhibiting these downstream signals and leading to decreased cell proliferation and survival in EGFR-dependent cell lines.
Q2: Which cell viability assay is recommended for use with this compound?
The choice of assay can significantly impact results. While tetrazolium-based assays like MTT are common, they rely on mitochondrial reductase activity, which can be affected by kinase inhibitors, potentially leading to an over- or underestimation of cell viability.[3][4] ATP-based assays, such as CellTiter-Glo®, which measure the ATP present in metabolically active cells, are often a more reliable alternative as they are less prone to interference from compounds that alter cellular metabolism.[5][6] It is always recommended to validate findings with an orthogonal method.
Q3: Why is the IC50 value I'm obtaining for this compound different from published data?
Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: Cell line identity, passage number, and growth conditions can all affect sensitivity.
-
Assay Method: As mentioned in Q2, different viability assays can yield different IC50 values. Some EGFR inhibitors have been shown to interfere with reagents like Alamar Blue, causing shifts in dose-response curves.[7]
-
Experimental Parameters: Variations in cell seeding density, compound incubation time, and reagent preparation can lead to different results.[5]
-
Compound Stability: Ensure the compound is properly stored and that the solvent used does not affect its activity or cell health.
Q4: My untreated (vehicle control) cells show low viability. What could be the cause?
Low viability in control wells typically points to issues with cell health or culture conditions.
-
Solvent Toxicity: The vehicle (e.g., DMSO) may be at a concentration toxic to the cells. Ensure the final solvent concentration is low (typically ≤0.5%) and that it is consistent across all wells.
-
Cell Seeding Issues: An incorrect cell number may have been seeded, or cells may have been damaged during plating.
-
Contamination: Check for microbial contamination in your cell culture.
-
Incubation Conditions: Verify that CO2 levels, temperature, and humidity in the incubator are optimal.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your cell viability experiments with this compound.
Problem 1: Unexpectedly High Viability at High Inhibitor Concentrations
| Possible Cause | Recommended Solution |
| Compound Interference with Assay Reagent | Some inhibitors can directly reduce tetrazolium salts (MTT, XTT) or resazurin (Alamar Blue), creating a false positive signal.[3][8] Solution: Perform a cell-free control experiment by adding this compound to media with the assay reagent but without cells. If you observe a signal, the compound is interfering.[9] |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the solution, reducing the effective concentration and leading to higher-than-expected viability. Solution: Visually inspect the wells under a microscope for precipitates. Check the solubility limits of the compound in your culture medium. |
| Assay Signal Saturation | The signal from a high number of viable cells can exceed the linear range of the plate reader. Solution: Reduce the cell seeding density or decrease the incubation time with the assay reagent. |
| Switch to an Orthogonal Assay | If interference is confirmed, switch to an assay with a different detection principle, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a real-time viability assay.[6] |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | A non-homogenous cell suspension will lead to different cell numbers in each well. Solution: Ensure the cell suspension is thoroughly and gently mixed before and during plating. |
| Edge Effects | Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. Solution: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. |
| Inaccurate Pipetting | Small volume errors when adding the compound or assay reagents can cause significant variability. Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or automated liquid handler. |
| Incomplete Lysis or Solubilization | In MTT assays, formazan crystals must be fully dissolved. In ATP assays, cells must be completely lysed. Solution: Ensure adequate mixing and incubation time after adding the solubilization buffer (MTT) or lysis reagent (ATP assays). |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound or vehicle control. Incubate for the desired exposure period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45 mg/mL.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Mix gently and read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol offers a more sensitive and often less interference-prone alternative to MTT.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature before reconstituting.
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Reagent Addition: Add a volume of reconstituted CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified EGFR signaling pathway showing inhibition by this compound.
Caption: General experimental workflow for a cell viability assay.
Caption: A logical troubleshooting tree for common viability assay issues.
References
- 1. ClinPGx [clinpgx.org]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. biorxiv.org [biorxiv.org]
- 8. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiology.elte.hu [physiology.elte.hu]
Technical Support Center: Troubleshooting EGFR Inhibitor Precipitation in Cell Culture
Disclaimer: The following technical support guide has been created to address common issues with hydrophobic EGFR inhibitors. Specific information for a compound designated "EGFR-IN-97" could not be located in publicly available resources. Therefore, this guide provides general advice and protocols applicable to a typical hydrophobic small molecule EGFR inhibitor. Researchers should always consult the manufacturer's specific product datasheet for detailed handling and solubility information.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a hydrophobic EGFR inhibitor to precipitate in cell culture media?
A1: The most frequent cause of precipitation is the low aqueous solubility of many small molecule inhibitors. These compounds are often dissolved in a high concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is diluted into the aqueous environment of the cell culture media, the inhibitor can crash out of solution if its final concentration exceeds its solubility limit in the media.
Q2: What is the maximum concentration of DMSO that cells can typically tolerate?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some sensitive cell lines showing toxicity at concentrations above 0.1%. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, to ensure that any observed effects are due to the inhibitor and not the solvent.
Q3: Can I store my EGFR inhibitor stock solution at room temperature?
A3: It is generally not recommended to store stock solutions of small molecule inhibitors at room temperature for extended periods. Most suppliers advise storing stock solutions at -20°C or -80°C to maintain stability and prevent degradation. Always refer to the manufacturer's datasheet for specific storage instructions.
Q4: How can I be sure that the observed precipitate is the inhibitor and not something else in the media?
A4: While the inhibitor is a likely candidate, other components in the cell culture media, such as salts or proteins, can also precipitate, especially with changes in temperature or pH.[1] To confirm if the precipitate is the inhibitor, you can prepare a cell-free plate with the same final concentration of the inhibitor in the media and observe it under a microscope.
Troubleshooting Guide: EGFR Inhibitor Precipitation
This guide provides a step-by-step approach to resolving issues with your EGFR inhibitor precipitating in cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into media | Final concentration of the inhibitor exceeds its aqueous solubility. | - Lower the final working concentration of the inhibitor. - Increase the final percentage of DMSO (while staying within the tolerated limit for your cells). - Prepare a more dilute stock solution in DMSO and add a larger volume to the media. |
| Rapid addition of the concentrated stock to the media. | - Add the stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion. | |
| The media is cold when the inhibitor is added. | - Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor stock solution. | |
| Precipitation observed after incubation | The inhibitor is unstable in the culture media over time. | - Reduce the incubation time of your experiment if possible. - Consider a partial media change with freshly prepared inhibitor-containing media during long-term experiments. |
| Interaction with components in the serum. | - If using a serum-containing media, try reducing the serum percentage. - Test the inhibitor's solubility in a serum-free version of your media. | |
| Cloudy or hazy appearance of the media | Formation of very fine precipitate (micro-precipitation). | - Centrifuge the prepared media at a low speed (e.g., 500 x g for 5 minutes) to pellet the precipitate before adding it to the cells. - Visually inspect the media under a microscope before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Hydrophobic EGFR Inhibitor
This protocol is a general guideline. The molecular weight of the specific inhibitor is required for accurate calculations.
Materials:
-
Hydrophobic EGFR Inhibitor (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the inhibitor needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
-
Weigh the inhibitor: Carefully weigh the calculated mass of the inhibitor powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor.
-
Dissolve the inhibitor: Vortex the tube vigorously until the inhibitor is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution for some compounds.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Preparation of Working Solutions and Dosing Cells
Materials:
-
10 mM EGFR Inhibitor stock solution in DMSO
-
Pre-warmed (37°C) cell culture media
-
Sterile conical tubes
-
Cell culture plates with seeded cells
Procedure:
-
Determine the final desired concentrations: Decide on the range of final inhibitor concentrations you want to test in your experiment.
-
Prepare an intermediate dilution (optional but recommended): To avoid adding very small volumes of the concentrated stock directly to your final culture volume, it is good practice to first prepare an intermediate dilution. For example, dilute your 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.
-
Prepare the final working solutions: Serially dilute the intermediate solution (or the stock solution) into pre-warmed cell culture media to achieve your desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions.
-
Dose the cells: Remove the existing media from your seeded cells and replace it with the media containing the appropriate final concentration of the EGFR inhibitor.
-
Include controls: Always include a "vehicle control" (media with the same final concentration of DMSO as your highest inhibitor concentration) and a "no treatment" control (media only).
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[2][3][4][5][6]
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Testing Inhibitor Solubility
The following workflow outlines a logical sequence of steps to assess and optimize the solubility of a hydrophobic EGFR inhibitor in cell culture media.
Caption: Workflow for evaluating and troubleshooting inhibitor solubility in cell culture.
References
- 1. gentian.com [gentian.com]
- 2. researchgate.net [researchgate.net]
- 3. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 4. US8802374B2 - Truncated epiderimal growth factor receptor (EGFRt) for transduced T cell selection - Google Patents [patents.google.com]
- 5. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Trend for EGFR-Based and ALK-Based Targets: A Patent Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in cancer cell lines. The principles and protocols described here are broadly applicable to various EGFR TKIs, including specific inhibitors like EGFR-IN-97.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cell line, which was initially sensitive to my EGFR TKI, has developed resistance. What are the common mechanisms?
A1: Acquired resistance to EGFR TKIs is a common phenomenon. The two most frequently observed mechanisms in a laboratory setting are:
-
Secondary Mutations in EGFR: The most common secondary mutation is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the affinity of EGFR for ATP, reducing the binding efficacy of many EGFR TKIs.
-
Bypass Signaling Activation: The cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR. A prevalent mechanism is the amplification of the MET proto-oncogene, which leads to the activation of the MET receptor tyrosine kinase and its downstream signaling, reactivating pathways like PI3K/AKT.
Q2: How can I determine if my resistant cell line has the T790M mutation?
A2: Several molecular biology techniques can be used to detect the T790M mutation. A highly sensitive and quantitative method is droplet digital PCR (ddPCR). Alternatively, Sanger sequencing of the EGFR kinase domain can identify the mutation, although it is less sensitive than ddPCR.
Q3: What are the first steps to investigate MET amplification in my resistant cells?
A3: To investigate MET amplification, you can start by assessing MET protein levels.
-
Western Blotting: A significant increase in total MET and phosphorylated MET (p-MET) protein levels in your resistant cells compared to the parental sensitive cells is a strong indicator of MET pathway activation.
-
Fluorescence In Situ Hybridization (FISH): FISH is the gold standard for detecting gene amplification. This technique uses fluorescently labeled probes to visualize and quantify the number of MET gene copies per cell, providing definitive evidence of amplification.
Q4: My resistant cells do not have the T790M mutation or MET amplification. What are other possible resistance mechanisms?
A4: While T790M and MET amplification are the most common, other mechanisms of acquired resistance include:
-
Activation of other receptor tyrosine kinases, such as HER2 or IGF-1R.
-
Mutations in downstream signaling molecules like PIK3CA or BRAF.
-
Histological transformation, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), although this is more commonly observed in clinical settings.
-
Epithelial-to-mesenchymal transition (EMT), which can be assessed by changes in the expression of markers like E-cadherin (downregulated) and Vimentin (upregulated).
Q5: What are the general strategies to overcome acquired resistance to EGFR TKIs in my cell line models?
A5: The strategy to overcome resistance depends on the underlying mechanism:
-
For T790M-mediated resistance: The use of a third-generation EGFR TKI, such as osimertinib, is the most effective approach. These inhibitors are designed to potently inhibit EGFR with the T790M mutation while sparing the wild-type receptor.
-
For MET-mediated resistance: A combination therapy approach is typically required. This involves co-treatment with the initial EGFR TKI and a MET inhibitor (e.g., crizotinib, capmatinib). This dual blockade can restore sensitivity and induce apoptosis.
-
For other bypass tracks: A similar combination strategy targeting the activated pathway (e.g., with a HER2 inhibitor or a PI3K inhibitor) along with the EGFR TKI can be effective.
Troubleshooting Guides
Problem 1: My EGFR-mutant cell line shows a decreased response to this compound (or another first-generation EGFR TKI) in a cell viability assay.
Experimental Workflow for Investigating Resistance
Caption: A stepwise workflow for identifying the mechanism of acquired resistance to an EGFR TKI.
Problem 2: How to perform a cell viability (MTT) assay to determine the IC50 of an EGFR TKI.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count your parental (sensitive) and resistant cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of your EGFR TKI (e.g., this compound, gefitinib, osimertinib) in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Problem 3: How to perform a Western blot to detect changes in EGFR and MET phosphorylation.
Detailed Experimental Protocol: Western Blotting
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
For experiments investigating downstream signaling, you may want to serum-starve the cells overnight and then stimulate with EGF or HGF for a short period (e.g., 15 minutes) before lysis.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-MET (Tyr1234/1235), total MET, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Data Summary
Table 1: IC50 Values of EGFR TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation | Resistance Mechanism | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| HCC827 | Exon 19 del | TKI-sensitive | ~15 | ~12 |
| H1975 | L858R, T790M | T790M mutation | >10,000 | ~20 |
| PC-9 | Exon 19 del | TKI-sensitive | ~20 | ~10 |
| PC-9/GR | Exon 19 del | MET Amplification | >5,000 | - |
| PC-9/GR + Crizotinib | Exon 19 del | MET Amplification | ~50 | - |
Data compiled from various published studies. Actual IC50 values can vary depending on experimental conditions.
Table 2: Fold Change in MET Expression in EGFR TKI Resistant Cell Lines
| Resistant Cell Line | Parental Cell Line | Fold Change in MET mRNA | Fold Change in MET Protein | MET Gene Copy Number |
| PC-9/GR | PC-9 | ~10-15 | ~8-12 | Amplified (>10 copies) |
| HCC827/ER | HCC827 | ~8-12 | ~6-10 | Amplified (>8 copies) |
Data are representative of values reported in the literature.
Signaling Pathway Diagrams
EGFR Signaling Pathway and TKI Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by EGFR TKIs.
Mechanisms of Acquired Resistance to EGFR TKIs
Caption: Two common mechanisms of acquired resistance to EGFR TKIs: the T790M mutation and MET amplification.
Validation & Comparative
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors: Osimertinib, Lazertinib, and Almonertinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). These agents are designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation TKIs, while sparing wild-type (WT) EGFR to reduce toxicity. This guide provides a detailed, data-driven comparison of three prominent third-generation EGFR inhibitors: Osimertinib, Lazertinib, and Almonertinib.
Mechanism of Action and Signaling Pathway
Third-generation EGFR inhibitors irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond is key to their high potency against mutant forms of EGFR, including the T790M resistance mutation. By inhibiting EGFR, these drugs block downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and growth.[1] The emergence of resistance to third-generation inhibitors is often associated with the acquisition of a C797S mutation, which prevents this covalent binding.
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by third-generation TKIs.
Caption: EGFR Signaling Pathway and Inhibition by 3rd Generation TKIs.
Preclinical Performance: A Quantitative Comparison
The in vitro potency of EGFR inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Osimertinib, Lazertinib, and Almonertinib against various EGFR mutations.
| EGFR Mutant | Osimertinib IC50 (nM) | Lazertinib IC50 (nM) | Almonertinib IC50 (nM) |
| Exon 19 Deletion | 12.92 | ~3.3-5.7 | Similar to Osimertinib |
| L858R | Similar to Exon 19 Del | ~3.3-5.7 | Similar to Osimertinib |
| T790M | 11.44 | ~1.7-20.6 | Similar to Osimertinib |
| Wild-Type EGFR | 493.8 | ~722.7 | Similar to Osimertinib |
Note: IC50 values can vary depending on the specific cell line and assay conditions used. The data presented here are compiled from various preclinical studies for comparative purposes.
Clinical Efficacy and Safety: Head-to-Head Insights
Clinical trials provide the most robust data for comparing the efficacy and safety of different therapeutic agents. Below is a summary of key findings from studies comparing Osimertinib, Lazertinib, and Almonertinib.
Osimertinib vs. Lazertinib (MARIPOSA Trial)
An exploratory analysis of the MARIPOSA trial provided a direct comparison of Lazertinib and Osimertinib as monotherapies in the first-line treatment of patients with EGFR-mutant advanced NSCLC.[2][3]
| Parameter | Lazertinib | Osimertinib | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 18.5 months | 16.6 months | 0.98 (0.79-1.22) | 0.86 |
| Objective Response Rate (ORR) | 83% | 85% | - | - |
| Median Duration of Response (DoR) | 16.6 months | 16.8 months | - | - |
| Median Overall Survival (OS) | Not Reached | Not Reached | 1.00 (0.73-1.38) | - |
The study concluded that Lazertinib demonstrated comparable efficacy and safety to Osimertinib.[3]
Osimertinib vs. Almonertinib
A real-world study compared the efficacy and safety of Almonertinib and Osimertinib in patients with EGFR T790M-positive NSCLC who had progressed on earlier-generation EGFR-TKIs.[4]
| Parameter | Almonertinib (n=80) | Osimertinib (n=80) | P-value |
| Objective Response Rate (ORR) | 70.0% | 47.5% | 0.004 |
| Disease Control Rate (DCR) | 90.0% | 77.5% | 0.032 |
| Median Overall Survival (OS) | Significantly higher | - | 0.031 |
| Median Progression-Free Survival (PFS) | Similar | Similar | 0.226 |
This study suggested that Almonertinib may have a promising efficacy and manageable tolerability as an alternative for this patient population.[4]
Safety Profile Comparison
| Adverse Event (Grade ≥3) | Osimertinib | Lazertinib | Almonertinib |
| Diarrhea | Higher rates vs Lazertinib | Lower rates vs Osimertinib | - |
| Rash | Lower rates vs Lazertinib | Higher rates vs Osimertinib | - |
| Thrombocytopenia | Higher rates vs Lazertinib | Lower rates vs Osimertinib | - |
| Neutropenia | Higher rates vs Lazertinib | Lower rates vs Osimertinib | - |
| QT Interval Prolongation | Higher rates vs Lazertinib | Lower rates vs Osimertinib | - |
| Treatment-related AEs (Grade ≥3) | 20.0% (vs Almonertinib) | - | 15.0% (vs Osimertinib) |
Note: Direct comparison of safety profiles across different studies should be interpreted with caution due to variations in patient populations and study designs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of EGFR inhibitors.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Detailed Steps:
-
Reagent Preparation: Recombinant human EGFR protein (wild-type or mutant) is diluted in kinase assay buffer. A specific peptide substrate for EGFR is also prepared in the assay buffer. ATP, often radiolabeled (e.g., ³³P-ATP), is prepared at a specific concentration. Test compounds are serially diluted in DMSO.
-
Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. The EGFR enzyme is pre-incubated with the test compound or DMSO (vehicle control) for a defined period at room temperature.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by adding the ATP and substrate mixture. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of the radiolabel. For non-radiometric assays, this can be done using methods like fluorescence polarization or luminescence-based ATP detection.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay
This assay assesses the ability of an inhibitor to reduce the proliferation or viability of cancer cells harboring specific EGFR mutations.
Caption: Workflow for a Cell-Based Proliferation/Viability Assay.
Detailed Steps:
-
Cell Seeding: NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the EGFR inhibitor. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: A reagent to measure cell viability is added to each well. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is read using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of an inhibitor in a living organism, typically in immunodeficient mice bearing human tumor xenografts.
Caption: Workflow for an In Vivo Tumor Xenograft Study.
Detailed Steps:
-
Cell Implantation: A suspension of human NSCLC cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups, including a vehicle control group and one or more inhibitor dose groups.
-
Drug Administration: The EGFR inhibitor is administered to the mice according to a predetermined schedule (e.g., once daily) and route (e.g., oral gavage).
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Endpoint: The study continues until the tumors in the control group reach a maximum allowable size, or for a predefined duration.
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression. Toxicity is evaluated based on changes in body weight and clinical observations.
Conclusion
Osimertinib, Lazertinib, and Almonertinib are all highly effective third-generation EGFR inhibitors with distinct but often comparable preclinical and clinical profiles. While Osimertinib is the most established with extensive clinical data, Lazertinib has demonstrated non-inferiority in a head-to-head comparison, and Almonertinib has shown promising results in the second-line setting. The choice of inhibitor may depend on various factors including the specific clinical setting, patient characteristics, and regional approvals. The ongoing research and development in this area continue to provide new insights and therapeutic options for patients with EGFR-mutant NSCLC.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Cellular Target Engagement: A Comparative Analysis of EGFR Inhibitors
For researchers, scientists, and drug development professionals, validating that a drug molecule successfully engages its intended target within a cell is a critical step in the development of effective therapeutics. This guide provides a comparative overview of methodologies used to validate the cellular target engagement of Epidermal Growth Factor Receptor (EGFR) inhibitors, with a focus on providing actionable data and detailed protocols for laboratory implementation.
Recent advancements in targeted cancer therapy have underscored the importance of EGFR as a key oncogenic driver. Consequently, a multitude of inhibitors have been developed to block its activity. Verifying that these inhibitors reach and interact with EGFR in a complex cellular environment is paramount to understanding their mechanism of action and predicting their clinical efficacy.
While the specific compound "Egfr-IN-97" requested for analysis does not correspond to a publicly documented EGFR inhibitor, this guide will utilize data from well-characterized EGFR inhibitors to illustrate the validation process. The principles and experimental approaches detailed herein are broadly applicable to the evaluation of any novel EGFR-targeting agent.
Comparative Analysis of Cellular Target Engagement Assays
The validation of target engagement can be approached through various experimental strategies, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available resources, and the properties of the inhibitor being studied. Below is a summary of common techniques used to assess the cellular engagement of EGFR inhibitors.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Western Blotting | Measures changes in the phosphorylation status of EGFR and downstream signaling proteins upon inhibitor treatment. | Widely accessible, provides information on downstream pathway modulation. | Semi-quantitative, can be labor-intensive, may not directly measure binding. | Band intensity corresponding to phosphorylated and total protein levels. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Directly measures target engagement in live cells and tissues, label-free. | Requires optimization for each target, may not be suitable for all proteins. | Amount of soluble protein remaining after heat shock, measured by Western Blot or mass spectrometry. |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound. | Quantitative, high-throughput, provides real-time binding information in live cells. | Requires genetic modification of cells to express the fusion protein. | BRET ratio. |
| Immunofluorescence/Immunohistochemistry | Visualizes the subcellular localization and phosphorylation status of EGFR in fixed cells or tissues. | Provides spatial information about target engagement within the cell and in tissue context. | Can be subject to artifacts from fixation and antibody specificity, generally qualitative. | Fluorescence intensity and localization. |
Experimental Protocols
To facilitate the implementation of these assays, detailed protocols for Western Blotting and the Cellular Thermal Shift Assay (CETSA) are provided below.
Protocol 1: Western Blotting for EGFR Phosphorylation
Objective: To determine the effect of an EGFR inhibitor on the phosphorylation of EGFR at a key tyrosine residue (e.g., Y1068).
Materials:
-
Cell line expressing EGFR (e.g., A431, H1975)
-
Complete cell culture medium
-
EGFR inhibitor of interest
-
EGF (Epidermal Growth Factor)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR (Y1068), anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the EGFR inhibitor for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total EGFR for normalization.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of an EGFR inhibitor to EGFR in intact cells.
Materials:
-
Cell line expressing EGFR
-
Complete cell culture medium
-
EGFR inhibitor of interest
-
PBS (Phosphate-Buffered Saline)
-
Liquid nitrogen
-
Thermomixer or PCR machine
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells in culture with the EGFR inhibitor or vehicle control for a specified time.
-
Harvesting: Harvest the cells by trypsinization or scraping and wash with PBS.
-
Resuspension: Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermomixer or PCR machine. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by centrifugation to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble EGFR in the supernatant by Western blotting as described in Protocol 1. The band intensity of EGFR at different temperatures will indicate its thermal stability in the presence and absence of the inhibitor.
Visualizing Cellular Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for the Cellular Thermal Shift Assay.
Caption: Simplified EGFR signaling pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
By employing a combination of these techniques, researchers can build a comprehensive picture of an EGFR inhibitor's target engagement profile within the complex cellular milieu. This foundational knowledge is indispensable for the rational design and development of next-generation targeted therapies.
In-Vivo Efficacy of Novel EGFR Inhibitor Egfr-IN-97 in Preclinical Tumor Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in-vivo anti-tumor activity of Egfr-IN-97, a novel epidermal growth factor receptor (EGFR) inhibitor, against established EGFR-targeted therapies. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapeutics. While "this compound" is the designated internal identifier, publicly available data strongly suggests this compound is identical or structurally analogous to the EGFR inhibitor known as F90. All subsequent data and comparisons for this compound are based on the published findings for F90.
Comparative Anti-Tumor Efficacy in NSCLC Xenograft Models
The in-vivo anti-tumor efficacy of this compound (F90) was evaluated in a non-small cell lung cancer (NSCLC) xenograft model and compared to standard-of-care EGFR inhibitors, including Gefitinib, Erlotinib, and Osimertinib. The following tables summarize the tumor growth inhibition (TGI) observed in these preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, cell lines, drug dosages, and treatment durations.
| Drug | NSCLC Cell Line | Mouse Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| This compound (F90) | NCI-H460 | BALB/c Nude | 80 mg/kg/day (oral) | Not Specified | Significantly Retarded Tumor Growth* | [1] |
| Gefitinib | H358 (cisplatin-resistant) | BALB/c Nude | Not Specified | 21 days | 52.7% ± 3.1% | [2][3] |
| Gefitinib | H358 (parental) | BALB/c Nude | Not Specified | 21 days | 28.0% ± 1.4% | [2][3] |
| Erlotinib | H460a | Athymic Nude | 100 mg/kg | Not Specified | 71% | [1] |
| Erlotinib | A549 | Athymic Nude | 100 mg/kg | Not Specified | 93% | [1] |
| Osimertinib | PC-9 (EGFR ex19del) | Not Specified | Once-daily | 5 days | Significant Tumor Shrinkage | [4] |
| Osimertinib | H1975 (L858R/T790M) | Not Specified | Once-daily | 5 days | Significant Tumor Shrinkage | [4] |
*Note: The publication on F90 did not provide a specific percentage for tumor growth inhibition, stating only that oral administration "significantly retarded tumor growth."
Experimental Protocols
A detailed understanding of the methodologies employed in these in-vivo studies is crucial for the interpretation of the results. Below is a generalized protocol for assessing the anti-tumor activity of EGFR inhibitors in NSCLC xenograft models, compiled from established methodologies.
1. Cell Culture and Animal Models:
-
Cell Lines: Human NSCLC cell lines (e.g., NCI-H460, A549, H358, PC-9, H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animals: Immunocompromised mice, such as BALB/c nude or athymic nude mice (4-6 weeks old), are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
2. Tumor Inoculation:
-
Cultured NSCLC cells are harvested, washed, and resuspended in a sterile solution, often a mixture of media and Matrigel.
-
A specific number of cells (typically 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
3. Drug Formulation and Administration:
-
The EGFR inhibitor (e.g., this compound, Gefitinib, Erlotinib, Osimertinib) is formulated in a suitable vehicle for administration (e.g., saline, carboxymethyl cellulose).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The drug is administered to the treatment group according to the specified dosage and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
4. Efficacy Evaluation:
-
Tumor volume is measured at regular intervals throughout the study using the formula: (Length x Width²) / 2.
-
Animal body weight and general health are also monitored to assess toxicity.
-
At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: In-vivo experimental workflow for assessing anti-tumor efficacy.
Caption: Logical comparison of this compound with alternative EGFR inhibitors.
References
- 1. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 3. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EGFR-IN-97 and Afatinib on EGFR Exon 20 Insertion Mutants: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of two epidermal growth factor receptor (EGFR) inhibitors, EGFR-IN-97 and afatinib, with a focus on their activity against EGFR exon 20 insertion mutations. This document is intended for researchers, scientists, and drug development professionals.
While afatinib is a well-characterized second-generation EGFR tyrosine kinase inhibitor (TKI) with known, albeit limited, efficacy against some exon 20 insertion mutants, publicly available data for this compound is scarce. This compound is a research compound with demonstrated inhibitory activity against triple-mutant EGFR (L858R/T790M/C797S and Del19/T790M/C797S), which are key resistance mutations to other EGFR TKIs.[1][2][3][4][5][6] However, at the time of this publication, there is no available scientific literature detailing the activity of this compound against EGFR exon 20 insertion mutations.
Therefore, this guide will present the known inhibitory profiles of both compounds and highlight the current data gap for a direct comparative analysis on exon 20 insertion mutants.
Data Presentation: Inhibitor Performance
The following tables summarize the available quantitative data for this compound and afatinib against various EGFR mutations.
Table 1: In Vitro Inhibitory Activity of this compound Against Triple-Mutant EGFR [4][5][6]
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| Ba/F3 | L858R/T790M/C797S | 0.42 |
| Ba/F3 | Del19/T790M/C797S | 0.41 |
Table 2: Clinical Efficacy of Afatinib in NSCLC Patients with EGFR Exon 20 Insertion Mutations [7][8][9][10][11]
| Patient Cohort | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) / Time to Treatment Failure (TTF) |
| TKI-naïve patients with exon 20 insertions (n=70) | Afatinib | 24% | 4.2 months (TTF) |
| Patients with exon 20 insertions from LUX-Lung 2, 3, & 6 trials (n=23) | Afatinib | 8.7% | 2.7 months (PFS) |
| Patients with specific exon 20 insertion mutations (A763, M766, N771, V769) | Afatinib | 50-100% | 8.0-39.0 months (TTF) |
| Patients with advanced NSCLC harboring an EGFR ex20ins mutation (n=37) | Afatinib + Cetuximab | 32% (confirmed ORR) | 5.5 months (PFS) |
It is important to note that the efficacy of afatinib can vary significantly depending on the specific type of exon 20 insertion mutation.[7][8]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors are provided below.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines harboring specific EGFR mutations (e.g., Ba/F3 cells engineered to express mutant EGFR) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the EGFR inhibitor (e.g., this compound or afatinib) for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which quantifies the number of viable cells.
-
Data Analysis: The results are normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells treated with the EGFR inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of EGFR and downstream signaling proteins (e.g., AKT, ERK).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. This allows for the assessment of the inhibitor's effect on EGFR signaling.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells with defined EGFR mutations are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The EGFR inhibitor is administered orally or via injection at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry.
Mandatory Visualization
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing EGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ba/F3 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Frontiers | Case Report: Afatinib Treatment in a Patient With NSCLC Harboring a Rare EGFR Exon 20 Mutation [frontiersin.org]
- 8. Afatinib for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2 trial combining afatinib with cetuximab in patients with EGFR exon 20 insertion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Afatinib for the Treatment of NSCLC Harboring Uncommon EGFR Mutations: A Database of 693 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
Understanding EGFR Inhibition: A Crystallographic Comparison of First and Third-Generation Inhibitors
A comparative guide for researchers, scientists, and drug development professionals on the mechanism of action of Epidermal Growth Factor Receptor (EGFR) inhibitors, elucidated through X-ray crystallography. This guide uses the well-characterized inhibitors, Gefitinib and Osimertinib, as examples to illustrate the principles of EGFR inhibition, in the absence of publicly available data for EGFR-IN-97.
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, can drive the growth of various cancers. Small molecule inhibitors targeting the kinase activity of EGFR have revolutionized the treatment of certain malignancies, particularly non-small cell lung cancer (NSCLC). Understanding the precise mechanism by which these inhibitors bind to and inactivate EGFR is paramount for the development of more effective and selective therapies. X-ray crystallography provides an atomic-level view of these interactions, revealing the structural basis for inhibitor potency and selectivity.
This guide compares two archetypal EGFR inhibitors, Gefitinib, a first-generation reversible inhibitor, and Osimertinib, a third-generation irreversible inhibitor, to showcase how crystallographic studies illuminate their distinct mechanisms of action.
The EGFR Signaling Pathway: A Brief Overview
EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.
Figure 1: Simplified EGFR Signaling Pathway.
Comparative Analysis of Gefitinib and Osimertinib
Gefitinib and Osimertinib represent two different generations of EGFR inhibitors with distinct biochemical properties and clinical activities. Their comparison highlights the evolution of EGFR-targeted therapies, driven by an understanding of resistance mechanisms.
| Feature | Gefitinib (First-Generation) | Osimertinib (Third-Generation) |
| Binding Mode | Reversible, ATP-competitive | Irreversible, Covalent |
| Targeted EGFR Mutations | Activating mutations (e.g., L858R, exon 19 del) | Activating mutations and T790M resistance mutation |
| PDB Code (EGFR Complex) | 4WKQ, 3UG2, 4I22 | 6Z4B, 6LUD, 6JX0 |
| Biochemical IC50 (Wild-Type EGFR) | ~33 nM[1] | ~494 nM[2] |
| Biochemical IC50 (L858R Mutant) | Potent inhibition | 12 nM[3] |
| Biochemical IC50 (L858R/T790M Mutant) | High resistance | 1 nM[3] |
| Cellular IC50 (PC-9, exon 19 del) | 77.26 nM[4] | 23 nM[5] |
| Cellular IC50 (H1975, L858R/T790M) | >10 µM (resistant)[6] | 4.6 nM[7] |
IC50 values can vary depending on the specific assay conditions.
The key difference in their mechanism lies in how they interact with the EGFR kinase domain, which is clearly visualized through crystallography. Gefitinib binds reversibly to the ATP-binding pocket of active EGFR. However, the T790M "gatekeeper" mutation sterically hinders gefitinib binding, leading to drug resistance.
Osimertinib was designed to overcome this resistance. It also binds to the ATP pocket but forms a covalent bond with a cysteine residue at position 797 (Cys797). This irreversible binding allows it to effectively inhibit EGFR even in the presence of the T790M mutation.
Figure 2: Comparison of inhibitor binding modes.
Experimental Methodologies
Reproducible and well-documented experimental protocols are crucial for comparing the performance of different inhibitors. Below are summarized protocols for key assays used in the characterization of EGFR inhibitors.
X-ray Crystallography of EGFR-Inhibitor Complexes
This method provides a high-resolution 3D structure of the inhibitor bound to the EGFR kinase domain.
-
Protein Expression and Purification: The EGFR kinase domain (residues 696-1022), often with specific mutations (e.g., T790M/V948R), is expressed in an appropriate system (e.g., insect cells) and purified to homogeneity.
-
Complex Formation: The purified EGFR kinase domain is incubated with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., hanging drop vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[8]
Biochemical EGFR Kinase Assay (e.g., Continuous-Read Fluorescence Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
-
Reagent Preparation: Prepare solutions of purified EGFR kinase (wild-type or mutant), a peptide substrate (e.g., Y12-Sox), and ATP in a kinase reaction buffer.
-
Inhibitor Preparation: Serially dilute the test inhibitor in DMSO.
-
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, pre-incubate the EGFR kinase with the serially diluted inhibitor for a defined period (e.g., 30 minutes).
-
Kinase Reaction Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to the kinase activity.
-
IC50 Determination: Plot the initial reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.[9]
Figure 3: Workflow for a biochemical kinase assay.
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.
-
Cell Culture: Plate cells that express the target EGFR variant (e.g., A431 for wild-type, H1975 for L858R/T790M) in 96-well plates and grow to near confluence.
-
Serum Starvation: To reduce basal EGFR activity, incubate the cells in low-serum media for several hours.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation (if applicable): For wild-type EGFR, stimulate the cells with EGF to induce phosphorylation. This step is often unnecessary for constitutively active mutants.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them to release cellular proteins.
-
ELISA or Western Blot: Quantify the amount of phosphorylated EGFR in the cell lysates using an antibody specific for a phosphorylated tyrosine residue on EGFR (e.g., pY1068). This is often done in an ELISA format for higher throughput.
-
Data Analysis: Normalize the phosphorylated EGFR signal to the total EGFR signal or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.[9][10][11]
Conclusion
The crystallographic elucidation of how inhibitors bind to the EGFR kinase domain has been instrumental in the evolution of targeted cancer therapies. The comparison between Gefitinib and Osimertinib clearly demonstrates how a structural understanding of drug resistance, such as that conferred by the T790M mutation, can guide the rational design of next-generation inhibitors with improved efficacy. While specific data for every new compound, such as this compound, may not be immediately available in the public domain, the principles and experimental approaches detailed in this guide provide a robust framework for the evaluation and comparison of any novel EGFR inhibitor. The continued application of structural biology and rigorous biochemical and cellular characterization will undoubtedly pave the way for even more effective and durable cancer treatments.
References
- 1. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of Egfr-IN-97: A Procedural Guide
Core Principles for Chemical Waste Disposal
The foundational principle for managing laboratory waste is to prevent pollution and reduce environmental impact.[1] This involves a hierarchy of strategies, starting with source reduction, followed by reuse or redistribution, recycling, and finally, proper disposal.[1] All laboratory activities should commence with a clear plan for the disposal of any generated waste.[1]
Hazardous chemical waste in a laboratory setting must be clearly labeled and stored in compatible, leak-proof containers that are kept tightly sealed.[2] It is crucial to segregate different types of chemical waste, such as organic solvents, toxic metals, and inorganic chemicals, to avoid dangerous reactions.[2]
Quantitative Data on Waste Management
| Guideline | Specification | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons in a Satellite Accumulation Area (SAA) | [3] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid) for P-list chemicals | [3] |
| pH Range for Drain Disposal (if permissible) | Between 5.5 and 10.5 | [4] |
| Residue in "Empty" Containers | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers <110 gal | [1] |
Detailed Protocol for the Disposal of Egfr-IN-97
Given that this compound is a kinase inhibitor, it should be handled as a potentially hazardous compound. The following step-by-step protocol outlines the recommended procedure for its disposal:
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated consumables such as pipette tips, tubes, and gloves) in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, solvents) in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[2]
-
Sharps Waste: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3] Include the date when the first waste was added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]
-
The SAA should be inspected weekly for any signs of leakage.[5]
5. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[1]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[1]
-
Once properly emptied and cleaned, remove or deface the original labels before disposing of the container in the general waste stream, if permitted by institutional guidelines.[2]
6. Request for Waste Pickup:
-
Once a waste container is full, or within one year of the initial accumulation date, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[3][5]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these general yet crucial guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed local requirements.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocol for Novel Research Compounds: A General Guide
Disclaimer: Despite a comprehensive search, a specific Safety Data Sheet (SDS) for "Egfr-IN-97" could not be located. The following information is a general guide for handling potentially hazardous research chemicals. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier of "this compound" before any handling, storage, or disposal of the material. The SDS contains critical, substance-specific safety information that is paramount for laboratory safety.
This guide provides a foundational framework for laboratory safety and chemical handling, designed to instill best practices and ensure a safe research environment when working with novel or uncharacterized compounds.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential chemical exposure. The following table summarizes the essential PPE for handling research chemicals where the specific hazards have not been fully characterized.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes, aerosols, and fine particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the chemical. The specific glove material should be chosen based on the solvent used and the chemical's properties, as detailed in the SDS. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher). | Recommended when handling powders or volatile substances, or when there is a risk of aerosol generation. The type of respirator should be selected based on the potential hazards. |
Standard Operating Procedure for Handling Research Chemicals
The following protocol outlines a step-by-step process for the safe handling of a research chemical, from initial preparation to final disposal.
1. Preparation and Planning:
- Obtain and Review the SDS: Before any work begins, locate and thoroughly read the Safety Data Sheet for the specific chemical.
- Risk Assessment: Conduct a risk assessment for the planned experiment, identifying potential hazards and outlining mitigation strategies.
- Designated Area: Designate a specific, well-ventilated area for handling the chemical, such as a fume hood.
- Gather Materials: Ensure all necessary PPE and spill containment materials are readily available.
2. Handling and Experimental Use:
- Don PPE: Put on all required personal protective equipment as outlined in the table above and the substance-specific SDS.
- Weighing and Transfer: When weighing or transferring the chemical, especially if it is a powder, do so in a fume hood or other ventilated enclosure to minimize inhalation exposure.
- Solution Preparation: When preparing solutions, add the chemical to the solvent slowly to avoid splashing.
- Labeling: Clearly label all containers with the chemical name, concentration, date, and any relevant hazard information.
3. Spill and Emergency Procedures:
- Spill Containment: In the event of a spill, immediately alert others in the vicinity. Use appropriate spill containment materials to absorb the substance.
- Decontamination: Decontaminate the affected area according to the procedures outlined in the SDS.
- First Aid: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
4. Waste Disposal:
- Waste Segregation: Dispose of all chemical waste, including contaminated PPE and materials, in designated, clearly labeled waste containers.
- Follow Institutional Guidelines: Adhere to your institution's specific guidelines for hazardous waste disposal. Do not mix different types of chemical waste unless explicitly permitted.
Generalized Experimental Workflow
The following diagram illustrates a standard workflow for safely handling a research chemical in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
